Miconazole Nitrate

Catalog No.
S535408
CAS No.
22832-87-7
M.F
C18H15Cl4N3O4
M. Wt
479.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Miconazole Nitrate

CAS Number

22832-87-7

Product Name

Miconazole Nitrate

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid

Molecular Formula

C18H15Cl4N3O4

Molecular Weight

479.1 g/mol

InChI

InChI=1S/C18H14Cl4N2O.HNO3/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22;2-1(3)4/h1-8,11,18H,9-10H2;(H,2,3,4)

InChI Key

MCCACAIVAXEFAL-UHFFFAOYSA-N

SMILES

Array

solubility

26.3 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Brentan, Dactarin, Miconasil Nitrate, Miconazole, Miconazole Nitrate, Monistat, Nitrate, Miconasil, Nitrate, Miconazole, R 14,889, R-14,889, R14,889

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl.[N+](=O)(O)[O-]

The exact mass of the compound Miconazole nitrate is 476.9817 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757119. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - 14-alpha Demethylase Inhibitors. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Miconazole Nitrate: Core Physicochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

Miconazole nitrate (MCN) is a broad-spectrum synthetic imidazole antifungal drug. Its poor solubility is a major challenge in formulation development, which has led to extensive research into various oils and polymers to enhance its delivery and efficacy [1] [2].

Table 1: Fundamental Physicochemical Properties of this compound

Property Value / Description Reference / Context
Chemical Names 1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole nitrate [3]
Molecular Formula C₁₈H₁₅Cl₄N₃O₄ [4]
Molecular Weight 479.1 Da [4]
pKa 6.7 [3]
Log P 6.1 (high lipophilicity) [1]
Aqueous Solubility Very low (~0.0007 mg/mL or 763 ng/mL) [1] [2]
BCS Classification Class II (Low solubility, high permeability) [5]

Quantitative Solubility Profile in Excipients

Understanding the solubility of MCN in various components is the first step in formulating effective dosage forms.

Table 2: Solubility of this compound in Various Oils, Surfactants, and Cosurfactants

Category Excipient Solubility Profile Experimental Context
Oils Peceol Showed high solubility; selected for nanoemulsion based on solubility and antifungal synergism. [2]
Oleic Acid Frequently used as the oil phase in microemulsions; demonstrated good solubilizing capacity. [6] [7]
Tea Tree Oil, Lavender Oil Chosen for microemulsions; offers innate, synergistic antifungal activity. [5]
Castor Oil, Olive Oil Evaluated; lower solubility and/or antifungal synergy compared to Peceol. [2]
Surfactants Labrasol High solubility and significant innate antifungal activity (large zone of inhibition). [2]
Tween 80 Good solubility; used in constructing microemulsions and nanoemulsions. [5] [2]
Polyoxyethylene sorbitan monooleate (PSM) Selected as surfactant for optimal topical microemulsion. [7]
Co-Surfactants/Solvents Propylene Glycol (PG) Good solubility and antifungal activity; widely used as cosurfactant. [5] [2]
Ethanol High solubility; used in microemulsion systems and as a solvent in pre-formulation. [7] [4]
Polyethylene Glycol 400 (PEG 400) Good solubility; used as a cosurfactant and plasticizer. [6] [2]
Dimethyl Sulfoxide (DMSO) Freely soluble. [3]
Methanol Soluble to 100 mM. [4]

Table 3: Solubility of this compound in Common Solvents (from Compendial Sources)

Solvent Approximate Solubility Description
Water 1 in 6250 Very slightly soluble
Methanol 1 in 75 Soluble
Ethanol (Alcohol) 1 in 312 Sparingly soluble
Chloroform 1 in 525 Sparingly soluble
Isopropanol 1 in 1408 Slightly soluble
Propylene Glycol 1 in 119 Soluble

Data adapted from a comprehensive profile summarizing pharmacopoeial standards [3].

Experimental Protocols for Solubility and Formulation

Pre-formulation Solubility Screening (Shake-Flask Method)

This standard protocol is used to identify suitable excipients with high solubilizing capacity for MCN [7] [2].

G Start Begin Pre-formulation Solubility Screening A Add excess MCN to 2-5g of excipient in sealed vial Start->A B Vortex mixture for 5-10 minutes A->B C Equilibrate in shaking water bath (72 hours, 25-30°C, 100 rpm) B->C D Centrifuge sample (5-10 min, 8000-9500× g) C->D E Filter supernatant (0.45 μm membrane filter) D->E F Dilute filtrate with suitable solvent (e.g., methanol) E->F G Quantify drug concentration (via HPLC or UV Spectrophotometry) F->G End Determine equilibrium solubility G->End

Flowchart of the shake-flask method for equilibrium solubility determination.

Key Steps:

  • Equilibration: The mixture is shaken for 72 hours at a constant temperature (e.g., 25°C or 40°C) to reach saturation equilibrium [1] [7].
  • Separation: Undissolved drug is removed by centrifugation and filtration to avoid disturbing the equilibrium [7] [2].
  • Analysis: Quantification is typically done via HPLC for specificity or UV spectrophotometry (at ~270-272 nm) for efficiency [1] [7] [2].
Hansen Solubility Parameter (HSP) for Solvent Selection

HSPiP software provides a theoretical approach to screen solvents and their combinations based on the principle "like dissolves like" [1].

Core Principle: The total cohesion energy (δₜ) of a compound arises from:

  • Dispersion forces (δd)
  • Polar interactions (δp)
  • Hydrogen bonding (δh)

A solvent is considered "good" if its HSP coordinates fall within the drug's "solubility sphere". The Relative Energy Difference (RED) is calculated as: RED = Ra / Ro, where Ra is the distance in 3D HSP space between solvent and solute, and Ro is the radius of the solubility sphere.

  • RED < 1.0: Indicates high affinity and good solubility [1].
Construction of Pseudo-ternary Phase Diagrams

This method is critical for identifying the microemulsion region where a stable, single-phase system forms [5] [2].

G Start Begin Phase Diagram Construction P1 Prepare surfactant:cosurfactant (Sₘᵢₓ) in fixed weight ratios (e.g., 1:1, 2:1) Start->P1 P2 Mix oil and Sₘᵢₓ at varying ratios (e.g., from 1:9 to 9:1) P1->P2 P3 Titrate water into each oil:Sₘᵢₓ blend under continuous magnetic stirring P2->P3 P4 Record point of visual transition (from clear/transparent to turbid) P3->P4 P5 Plot components on ternary diagram (Oil, Sₘᵢₓ, Water) P4->P5 P6 Identify microemulsion region (area of stable monophasic clarity) P5->P6 End Select formulation points from microemulsion region P6->End

Workflow for constructing pseudo-ternary phase diagrams to map microemulsion regions.

Key Considerations:

  • Water Titration: Water is added dropwise until the system becomes turbid, indicating the boundary of the monophasic region [5].
  • Diagram Interpretation: The area within the phase diagram that remains clear and homogeneous across a range of compositions represents the viable microemulsion formulation zone [2].

Advanced Formulation Strategies to Enhance Solubility and Delivery

To overcome MCN's solubility limitations, several advanced colloidal drug delivery systems have been successfully employed.

Table 4: Advanced Formulation Strategies for this compound

Formulation System Composition Example Key Findings & Advantages

| Cationic Nanoemulsion | Oil: Peceol Surfactant: Labrasol Co-surfactant: Propylene Glycol Cationic Agent: Oleylamine (0.05%) | Size: 145 nm; Zeta Potential: +28.1 mV Enhanced skin permeation and deposition (932.7 ± 41.6 μg/cm²) due to electrostatic interaction with negatively charged skin/microbes. Excipients provide synergistic antifungal effect [2]. | | Microemulsion for Buccal Delivery | Oil: Oleic Acid (5%) Surfactant: Tween 20 (40%) Co-surfactant: PEG 400 (20%) Aqueous Phase: Water (33%) | Droplet Size: 119.6 nm. Designed for oral candidiasis treatment. Offers good solubilization, thermodynamic stability, and potential for sustained release at the buccal mucosa [6]. | | Microemulsion-Based In Situ Gel (Vaginal) | Oil: Tea Tree/Lavender Oil Sₘᵢₓ: Tween 80 + Propylene Glycol Gelling Agents: Poloxamer 407 & 188, HPMC K4M or Gellan Gum | Combines superior solubilization of ME with prolonged residence time of a gel. Thermosensitive gel forms at body temperature, ensuring sustained release (98%) and enhanced local activity [5]. | | Microemulsion for Topical Delivery | Oil: Oleic Acid Sₘᵢₓ: Polyoxyethylene sorbitan monooleate (PSM) + Ethanol (1:1) | Showed significantly higher cumulative skin permeation (87.6 ± 5.8 μg/cm²) and better in vitro antifungal activity against C. albicans compared to a conventional cream [7]. |

Conclusion and Research Outlook

The formulation of this compound necessitates sophisticated strategies to overcome its inherent poor solubility. The data and protocols outlined provide a foundation for rational excipient selection and formulation design.

Key takeaways for researchers include:

  • Excipient Synergy: Modern formulations leverage excipients like Peceol and Labrasol not only for their solubilizing capacity but also for their innate antifungal properties, creating a synergistic therapeutic effect [2].
  • Cationic Charge Advantage: Imposing a positive surface charge on nanocarriers significantly enhances skin deposition and interaction with pathogenic cells, improving targeting and efficacy [2].
  • Hybrid Systems: Combining the solubilizing power of microemulsions with the prolonged residence of mucoadhesive in situ gels represents a cutting-edge approach for local drug delivery [5] [6].

References

miconazole nitrate mechanism of action antifungal

Author: Smolecule Technical Support Team. Date: February 2026

Multimodal Antifungal Mechanism of Action

The antifungal effect of miconazole nitrate is not reliant on a single pathway but is a result of several interconnected mechanisms. The table below summarizes these core actions and their consequences.

Mechanism of Action Molecular Target Key Functional Consequence
Inhibition of Ergosterol Synthesis [1] [2] [3] Lanosterol 14α-demethylase (CYP51) [1] Depletion of ergosterol, accumulation of toxic methylated sterols; disrupts membrane fluidity, permeability, and function [1] [4] [3]
Induction of Reactive Oxygen Species (ROS) [1] [5] [4] Fungal peroxidase and catalase enzymes [1] Inhibition of protective enzymes leads to toxic intracellular ROS levels, causing oxidative damage and cell death [1] [5]
Disruption of Cell Wall & Morphology [1] [6] Farnesol signaling and actin cytoskeleton [1] Inhibition of yeast-to-hyphal transition prevents biofilm formation; stabilizes actin cytoskeleton [1] [4]

The following diagram illustrates the interconnected relationship between these primary mechanisms leading to fungal cell death.

G cluster_pathway1 Membrane Disruption Pathway cluster_pathway2 Oxidative Stress Pathway cluster_pathway3 Morphological Disruption Pathway Miconazole Miconazole P1 Inhibition of Ergosterol Synthesis Miconazole->P1 O1 Inhibition of Peroxidase & Catalase Miconazole->O1 M1 Inhibition of Hyphal Transition & Biofilm Miconazole->M1 M2 Actin Cytoskeleton Stabilization Miconazole->M2 P2 Toxic Sterol Accumulation P1->P2 P3 Altered Membrane Permeability & Function P2->P3 CellDeath Fungal Cell Death P3->CellDeath O2 ROS Accumulation O1->O2 O3 Oxidative Damage to Cellular Components O2->O3 O3->CellDeath M3 Disrupted Growth & Virulence M1->M3 M2->M3 M3->CellDeath

Key Experimental Evidence and Protocols

Research into miconazole's mechanism and the development of advanced formulations relies on specific, reproducible experimental methods. The following table outlines key protocols cited in the literature.

Experimental Objective Methodology Overview Key Outcome Measures
Confirm ROS Induction [5] Incubation of C. albicans with miconazole and ROS-sensitive fluorescent dye (H₂DCFDA); fluorescence measured post-PDT [5] Significant increase in fluorescence in miconazole-treated cells confirms elevated intracellular ROS [5]
Evaluate Topical Penetration [7] [8] Ex-vivo skin permeation using Franz diffusion cells with cadaver skin or synthetic membranes; comparison of nanoformulations vs. commercial cream [7] [8] Cumulative drug release (e.g., 29.67% for nanoemulgel vs. 23.79% for commercial cream over 6h); enhanced skin retention and targeting [7] [8]
Assess Antifungal Efficacy [7] Agar diffusion assay against C. albicans; zones of inhibition measured for novel formulations vs. standard [7] Novel MNZ nanoemulgel showed superior inhibition (40.9 ± 2.3 mm) vs. commercial cream (25.4 ± 2.7 mm) [7]
Characterize Nanoparticle Formulations [8] High-Pressure Homulsification (HPH) to prepare Solid Lipid Nanoparticles (SLNs); characterization of size, entrapment efficiency, and stability [8] SLNs with high entrapment efficiency (80-100%) and average size of 244-766 nm showed enhanced skin targeting and sustained release [8]

Research Implications and Future Directions

The multi-targeted mechanism of this compound is a key strength, making it difficult for fungi to develop resistance. Current research focuses on overcoming its inherent poor solubility and skin permeability to fully exploit this mechanism.

  • Advanced Delivery Systems: Technologies like nanoemulgels and Solid Lipid Nanoparticles (SLNs) significantly improve skin penetration and retention, enhancing drug bioavailability at the infection site [7] [8]. These systems facilitate sustained release, potentially reducing application frequency.
  • Synergistic Combinations: Evidence that miconazole increases fungal sensitivity to Photodynamic Therapy (PDT) opens avenues for combination therapies [5]. This approach could lower required doses of both agents, improving efficacy and minimizing side effects.

References

miconazole nitrate BCS classification and properties

Author: Smolecule Technical Support Team. Date: February 2026

Core Properties of Miconazole Nitrate

The table below summarizes the fundamental physicochemical and pharmacokinetic properties that define its BCS Class II status.

Property Description & Value
BCS Classification Class II (Low Solubility, High Permeability) [1] [2] [3]
Systematic Name 1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole nitrate [4] [5]
Chemical Formula C₁₈H₁₄Cl₄N₂O • HNO₃ [6]
Molecular Weight 479.15 g/mol [6]
Melting Point ~170-185°C [6]
pKa 6.7 [4]
Solubility Poor aqueous solubility [2]. Soluble in methanol, ethanol; practically insoluble in water [6].
Mechanism of Action Primary: Inhibits fungal CYP450 14α-lanosterol demethylase, disrupting ergosterol synthesis [5]. Secondary: Increases reactive oxygen species and inhibits yeast-to-mycelial transition [5].

Advanced Formulation Strategies

To overcome solubility limitations, various innovative formulation strategies have been developed.

Formulation System Key Components Key Characteristics & Performance
Film-Forming Spray [1] Eudragit RL-100, Ethylcellulose, Camphor, Menthol Spray forms a film on skin; drug release of 92.44% over 8 hours; provides longer skin retention.
Transethosomal Gel [2] Carbopol 934 gel base, Transethosomes (nanocarriers) Particle size: ~139 nm; Significantly enhanced ex vivo skin permeation (48.76%) vs. plain gel; increased antifungal activity.
Solid Lipid Nanoparticles (SLNs) [7] Compritol 888 ATO, Tween 80, Glyceryl monostearate Particle size: 244-766 nm; High entrapment efficiency (80-100%); Enhanced skin targeting and accumulation.
Self-Nanoemulsifying Gel [3] [8] Clove oil, Labrasol, Propylene Glycol, Carbopol gel Globule size: ~113 nm; Pseudoplastic gel behavior; Enhanced ex vivo permeability and antifungal activity.
Microemulsion [9] Oleic acid, Tween 20, PEG 400 Mean droplet size: ~119 nm; Designed for buccal delivery to treat oral candidiasis.

Experimental Protocols for Key Formulations

Here are the standard methodologies used to develop and evaluate two of these advanced systems.

Protocol 1: Preparation of Miconazole-Loaded Transethosomes and Gel

This method uses the thin-film hydration technique to create nanocarriers for enhanced skin delivery [2].

  • Formation of Thin Film: Dissolve this compound, phospholipids, and edge activers in an organic solvent. Remove the solvent under reduced pressure using a rotary evaporator to form a thin, dry lipid film.
  • Hydration and Sonication: Hydrate the film with an aqueous buffer containing a stabilizer. Agitate the mixture, then subject it to probe sonication to obtain a nanosized vesicular dispersion (Transethosomes).
  • Characterization: Determine the particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency (EE%) of the transethosomes.
  • Incorporation into Gel: Disperse the optimized transethosomal formulation into a Carbopol 934 hydrogel base under gentle stirring to form the final transethosomal gel.

The following diagram outlines the workflow for creating transethosomal gel.

G Organic Solution\n(Drug + Lipids + Solvent) Organic Solution (Drug + Lipids + Solvent) Rotary Evaporation Rotary Evaporation Organic Solution\n(Drug + Lipids + Solvent)->Rotary Evaporation Remove solvent Thin Lipid Film Thin Lipid Film Rotary Evaporation->Thin Lipid Film Under reduced pressure Hydration & Sonication Hydration & Sonication Thin Lipid Film->Hydration & Sonication Add aqueous buffer Miconazole Transethosomes\n(Dispersion) Miconazole Transethosomes (Dispersion) Hydration & Sonication->Miconazole Transethosomes\n(Dispersion) Probe sonicate Characterization\n(Particle Size, Zeta, EE%) Characterization (Particle Size, Zeta, EE%) Miconazole Transethosomes\n(Dispersion)->Characterization\n(Particle Size, Zeta, EE%) Incorporate into Carbopol Gel Incorporate into Carbopol Gel Characterization\n(Particle Size, Zeta, EE%)->Incorporate into Carbopol Gel Select optimized batch Final Transethosomal Gel Final Transethosomal Gel Incorporate into Carbopol Gel->Final Transethosomal Gel

Protocol 2: Formulation of a Nanoemulsion-Based Film-Forming Spray

This protocol employs a factorial design to optimize a spray that forms a drug-loaded film on the skin [1].

  • Factorial Design: Implement a statistical design (e.g., a 2³ full factorial design) with independent variables such as polymer concentration (Eudragit RL-100, Ethylcellulose) and plasticizer concentration.
  • Solution Preparation: Prepare the spray solution using a simple solvent dissolving method. Dissolve the polymers, this compound, camphor, menthol (eutectic mixture), PEG 400, and ethanol.
  • Evaluation of Formulation: Characterize the prepared sprays for viscosity, density, pH, evaporation time, and drug release profile.
  • Evaluation of Container & Spray Pattern: Assess container-related factors like spray angle, spray diameter, and the amount of solution released per actuation.
  • Performance Testing: Conduct in vitro drug release studies and ex vivo antifungal activity tests against organisms like Candida albicans.

The following workflow summarizes the development and evaluation process for the film-forming spray.

G Define Variables via\nFactorial Design Define Variables via Factorial Design Prepare Spray Solution\n(Solvent Dissolving Method) Prepare Spray Solution (Solvent Dissolving Method) Define Variables via\nFactorial Design->Prepare Spray Solution\n(Solvent Dissolving Method) Evaluate Formulation\n(pH, Viscosity, Density) Evaluate Formulation (pH, Viscosity, Density) Prepare Spray Solution\n(Solvent Dissolving Method)->Evaluate Formulation\n(pH, Viscosity, Density) Evaluate Spray Pattern\n(Spray Angle, Diameter) Evaluate Spray Pattern (Spray Angle, Diameter) Evaluate Formulation\n(pH, Viscosity, Density)->Evaluate Spray Pattern\n(Spray Angle, Diameter) Performance & Stability Tests\n(Drug Release, Antifungal Activity) Performance & Stability Tests (Drug Release, Antifungal Activity) Evaluate Spray Pattern\n(Spray Angle, Diameter)->Performance & Stability Tests\n(Drug Release, Antifungal Activity)

Summary of Enhanced Performance

Advanced formulations successfully address the limitations of this compound by improving key performance metrics, as shown in the table below.

Formulation Key Enhancement Reference / Control
Transethosomal Gel [2] Ex vivo skin permeation: 48.76% Plain Gel
Solid Lipid Nanoparticles [7] Significant increase in skin accumulation Marketed Gel
Self-Nanoemulsifying Gel [3] 1.85-fold increase in ex vivo permeability; 2.179-fold increase in antifungal activity Marketed Gel
Nanoemulgel [8] Inhibition zone against C. albicans: 40.9 ± 2.3 mm Commercial Cream (25.4 ± 2.7 mm)

References

spectroscopic characterization of miconazole nitrate

Author: Smolecule Technical Support Team. Date: February 2026

Spectroscopic Methods at a Glance

The following table summarizes the key spectroscopic techniques used for the characterization and analysis of Miconazole Nitrate.

Method Principle / Basis of Detection Key Parameters & Analytical Conditions Primary Applications Reference
Extractive UV-Vis Spectrophotometry [1] Formation of a chloroform-soluble ion-pair complex with Bromocresol Green (BCG) in acidic medium. (\lambda_{max}): 422 nm; Linearity: 1-30 µg/mL; LOD: Not specified in excerpt; Medium: Acidic buffer (pH 4.0), Chloroform extraction. Quantification in pure form and pharmaceutical formulations (cream, vaginal capsule). [1]
Chemometric-Assisted UV (PLS, biPLS) [2] Resolution of severely overlapped UV spectra using multivariate calibration models (Partial Least Squares, etc.). Spectral Range: 200-400 nm; Linear Range (MIC): 2.40-12.00 µg/mL; Models: PLS, biPLS for 5 components (MIC, LDC, DMA, MTP, SAC). Simultaneous determination in complex mixtures (e.g., with Lidocaine HCl, preservatives, impurity in oral gel). [2]
Spectrofluorimetry (Nanoprobe) [3] Fluorescence quenching of green-synthesized Silver Nanoparticles (Ag-NPs) by Miconazole. (\lambda_{ex}/\lambda_{em}): 280/320 nm; Linear Range: 20.0-100.0 µM; LOD: 1.43 µM; pH 4.0 (Britton-Robinson buffer). Sensitive determination in dosage forms and human plasma; also has antimicrobial applications. [3]

Detailed Experimental Protocols

Here are the standardized experimental workflows for the key methods described.

Protocol 1: Ion-Pair Extractive UV-Vis Spectrophotometry [1]

This method is ideal for the routine, sensitive quantification of MIC in simple formulations.

  • Standard Solution: Prepare a 200 µg/mL stock solution of this compound in 98% ethanol.
  • Reagent Solution: Prepare a 200 µg/mL aqueous solution of Bromocresol Green (BCG).
  • Buffer: Prepare a potassium hydrogen phthalate buffer of pH 4.0.
  • Complex Formation:
    • Pipette 1 mL of the standard drug solution into a 10 mL volumetric flask.
    • Add 6 mL of BCG solution and 2 mL of pH 4.0 buffer.
    • Dilute to the mark with distilled water and mix well.
  • Extraction:
    • Transfer the solution to a separatory funnel.
    • Add 10 mL of chloroform and shake vigorously for 2 minutes.
    • Allow the layers to separate clearly.
  • Measurement:
    • Pass the lower chloroform layer through anhydrous sodium sulfate to remove water.
    • Collect the extract and measure its absorbance at 422 nm against a reagent blank prepared similarly but without the drug.
Protocol 2: Chemometric-Assisted UV Analysis (PLS/biPLS) [2]

This advanced protocol is for analyzing MIC in multi-component systems without prior separation.

  • Standard Solutions: Prepare individual stock solutions (1 mg/mL) of this compound, Lidocaine HCl, Dimethylaniline (impurity), Methyl Paraben, and Saccharin Sodium in methanol.
  • Calibration Set: Prepare 25 laboratory mixtures with varying concentrations of all five components within the specified ranges (e.g., 2.40–12.00 µg/mL for MIC) using a five-factor, five-level experimental design.
  • Spectral Acquisition:
    • Using a double-beam UV-Vis spectrophotometer, scan the absorption spectra of all mixtures in the range of 200–400 nm at 0.2 nm intervals.
    • Use 1 cm quartz cells and methanol as a blank.
  • Data Processing and Modeling:
    • Export the spectral data.
    • Using software like MATLAB with the PLS Toolbox, develop PCR, PLS, and biPLS models.
    • Use a leave-one-out cross-validation technique to select the optimal model and number of latent variables. The biPLS model, which focuses on the most relevant spectral intervals (e.g., 3, 4, 5, 6, 8, 9), often provides superior performance and robustness [2].
Protocol 3: Spectrofluorimetric Determination using Ag-NPs [3]

This green and highly sensitive method is suitable for biological samples and complex matrices.

  • Green Synthesis of Ag-NPs:
    • Prepare an aqueous extract of Piper cubeba seeds by boiling and filtering.
    • Mix 5 mL of the extract with 10 mL of 1.0 mM aqueous AgNO₃ solution.
    • Heat the mixture in a water bath at 90°C for 15 minutes. A color change to dark brown indicates Ag-NP formation.
  • Standard Solution: Prepare a 1.0 mM stock solution of this compound in methanol.
  • Measurement:
    • Into a series of solutions containing increasing concentrations of MIC (20.0–100.0 µM), add 0.5 mL of the synthesized Ag-NPs.
    • Adjust the pH to 4.0 using Britton-Robinson buffer.
    • Measure the fluorescence intensity at an emission wavelength of 320 nm with excitation at 280 nm.
    • Construct a calibration curve by plotting the concentration of MIC against the quenching of the native fluorescence of the Ag-NPs ((F_0/F) or (\Delta F)).

Relationships Between Characterization Techniques

The diagram below illustrates how these spectroscopic methods can be selected and applied based on the analysis requirements.

Spectroscopic method selection workflow for this compound analysis

Application Notes for Researchers

  • Method Selection: The choice of method depends heavily on your sample complexity and analytical requirements. The extractive UV-Vis method is straightforward, while chemometric and fluorimetric methods offer powerful solutions for complex mixtures and high sensitivity needs [1] [2] [3].
  • Formulation Complexity: For simple creams or pure API, the ion-pair method is sufficient. However, for combination gels (e.g., with Lidocaine) or to monitor impurities/preservatives, chemometric models are necessary to deconvolute severely overlapping spectra [2].
  • Sample Matrix: The Ag-NP spectrofluorimetric method has been successfully applied in human plasma, demonstrating its utility for bioavailability and pharmacokinetic studies where higher sensitivity is required [3].

References

miconazole nitrate ion-pair complex with bromocresol green

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol

This procedure is adapted from a developed and validated extractive spectrophotometric method [1] [2] [3].

  • Step 1: Prepare Standard Solution: Dissolve miconazole nitrate in 98% ethanol to create a standard solution of 200 μg/mL [2].
  • Step 2: Form the Ion-Pair Complex:
    • Pipette 1 mL of the standard drug solution into a 10 mL volumetric flask [2].
    • Add 6 mL of BCG solution (200 μg/mL) [2].
    • Add 2 mL of potassium hydrogen phthalate buffer to maintain a pH of 4.0 [2].
    • Dilute the mixture to the mark with distilled water and mix well [2].
  • Step 3: Extract the Complex:
    • Transfer the solution to a separatory funnel [2].
    • Add 10 mL of chloroform and shake vigorously for 2 minutes [2].
    • Allow the mixture to stand until the aqueous and organic phases separate clearly [2].
    • Pass the lower chloroform layer through anhydrous sodium sulfate to remove any residual water [2].
    • Collect the chloroform extract and dilute to a final volume of 10 mL with chloroform [2].
  • Step 4: Measure Absorbance: Measure the absorbance of the yellow-colored chloroform solution at a wavelength of 422 nm against a reagent blank prepared in the same manner but without the drug [1] [2].

The workflow below illustrates the key stages of this protocol.

G A 1. Prepare Solutions B 2. Form Ion-Pair A->B C 3. Extract with CHCl₃ B->C D 4. Measure at 422 nm C->D

Experimental workflow for the ion-pair complex formation and analysis.

Method Optimization & Validation

The method was systematically optimized and validated according to ICH guidelines [2]. The key parameters are summarized below.

Table 1: Optimized Experimental Conditions [2]

Parameter Optimal Condition
pH 4.0
Buffer Volume 2 mL
BCG Volume 6 mL (200 μg/mL)
Extraction Solvent Chloroform
Shaking Time 2 minutes
Complex Stability Up to 2 hours at room temperature
λₘₐₓ (Absorbance Maxima) 422 nm
Reaction Stoichiometry (Drug:BCG) 1 : 1 (determined by Job's method)

Table 2: Analytical Performance and Validation Data [1] [2] [3]

Validation Parameter Result
Beer's Law Range 1 – 30 μg/mL
Molar Absorptivity (ε) 2.285 × 10⁴ L/mol/cm
Limit of Detection (LOD) Information not specified in search results
Limit of Quantification (LOQ) Information not specified in search results
Precision The method was validated for precision per ICH guidelines; specific RSD values not provided in results

Key Technical Details

  • Principle: The method is based on the formation of a chloroform-soluble ion-pair complex between the positively charged imidazole group of miconazole and the anionic form of the BCG dye in an acidic medium [1] [2].
  • Stoichiometry: Job's method of continuous variation confirmed that the complex forms at a 1:1 mole ratio of this compound to BCG [1] [2].
  • Application: The validated method has been successfully applied to determine this compound in commercial pharmaceutical formulations such as creams and vaginal soft gelatin capsules [2].

This ion-pair complexation method with BCG provides a simpler and more cost-effective alternative to chromatographic techniques like HPLC for the routine analysis of this compound in quality control laboratories [2] [3].

References

Crystallinity in MN Nanocrystals: Evidence and Analysis

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study developed MN nanocrystals using the antisolvent precipitation method with Pluronic F-127 as a stabilizer. The research conclusively demonstrated that the processed MN remained in a crystalline state, which is crucial for the formulation's stability [1].

  • Key Evidence of Crystallinity: Powder X-ray Diffraction (PXRD) analysis showed a new diffraction pattern for the prepared nanocrystals. This confirms their crystalline nature and suggests complexation with the polymer used in the formulation [1].
  • Supporting Characterization: The PXRD findings were consistent with supporting data from Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FT-IR) [1].

For comprehensive analysis, the table below summarizes the primary techniques used to characterize MN nanocrystals.

Technique Key Findings in MN Nanocrystals
Powder X-Ray Diffraction (PXRD) New diffraction pattern confirms crystalline nature and polymer complexation [1].
Differential Scanning Calorimetry (DSC) Supports crystallinity findings from PXRD; used to check solid-state compatibility [1] [2].
Fourier Transform Infrared (FT-IR) No significant changes in vibrational frequencies; confirms no chemical interaction between drug and excipients [1].
Scanning Electron Microscopy (SEM) Reveals needle-like, crystalline structures of the nanocrystals [1].

Experimental Protocol for Nanocrystal Preparation and Study

The following workflow outlines the key steps for preparing and characterizing miconazole nitrate nanocrystals based on the cited research.

This compound Nanocrystal Preparation and Analysis start Start: Preparation via Antisolvent Precipitation step1 1. Dissolve MN and polymer (e.g., Pluronic F-127) in solvent start->step1 step2 2. Precipitate nanocrystals by adding antisolvent step1->step2 step3 3. Purify and concentrate nanocrystal dispersion step2->step3 char_head Characterization of Crystallinity step3->char_head tech1 PXRD Analysis: Confirm crystalline nature and new diffraction pattern char_head->tech1 tech2 DSC Analysis: Check thermal properties and solid-state compatibility char_head->tech2 tech3 FT-IR Analysis: Verify no chemical degradation or interactions char_head->tech3 tech4 SEM Imaging: Visualize crystal morphology and size char_head->tech4 end Result: Stable, Crystalline MN Nanocrystals tech1->end tech2->end tech3->end tech4->end

Detailed Characterization Methods
  • PXRD Analysis: Perform PXRD on pure MN, the polymer, and the final nanocrystals. Compare the diffraction patterns to confirm the crystalline state of MN and identify any new peaks indicating polymer interaction [1].
  • DSC Analysis: DSC scans from 30°C to 250°C at a heating rate of 10°C/min help study the melting behavior and confirm the amorphous or crystalline state of the drug within the nanoparticles [3].
  • FT-IR Analysis: Examine samples in the range of 4,000 to 400 cm⁻¹. For MN nanocrystals, the spectrum should show no significant changes in the vibrational frequencies of key functional groups, confirming the absence of chemical degradation [1].
  • SEM Imaging: Use SEM to visualize the morphology. Optimized MN nanocrystals (e.g., formulation PN5) show distinct needle-like structures, confirming their crystalline nature [1].

The Impact of Crystallinity on Formulation Performance

The crystalline state of MN in nanocrystals directly impacts critical quality attributes and performance.

  • Enhanced Physical Stability: The crystalline nature of the drug within the nanoparticles contributes to the formulation's long-term stability, helping to maintain consistent particle size and drug content over storage periods [1].
  • Sustained Release Profile: Crystalline nanocrystals can be key to achieving a sustained drug release profile. For instance, one nanocrystal gel provided sustained release over 48 hours, which is beneficial for maintaining therapeutic effect [1].

Key Takeaways for Researchers

  • Crystalline State is Maintainable: MN can be successfully formulated into nanocrystals that retain a crystalline state using techniques like antisolvent precipitation [1].
  • Multimodal Characterization is Essential: A combination of PXRD, DSC, FT-IR, and SEM is required to fully confirm crystallinity, check for interactions, and visualize morphology [1].
  • Crystallinity Links to Performance: The crystalline state is a key factor underpinning the physical stability and potential for sustained drug release in the final formulation [1].

References

miconazole nitrate thermal behavior DSC analysis

Author: Smolecule Technical Support Team. Date: February 2026

Thermal Behavior and Key DSC Parameters

The table below consolidates the fundamental thermal data for Miconazole Nitrate (MN) and common excipients derived from DSC analysis.

Substance Observed Melting Endotherm (°C) Technical Notes & Experimental Conditions
This compound (Pure Drug) 135.3°C [1] A single, sharp endothermic peak confirms its crystalline nature.
This compound (in SLN) Dispersed in amorphous state [2] DSC shows molecular-level dispersion within Solid Lipid Nanoparticles, indicated by the absence of the drug's melting peak.
Cholesterol (CHL) 150.3°C [1] A sharp endothermic peak corresponding to its melting point.
Phosphatidylcholine (P90) 120.5°C [1] A slightly sharp endothermic peak.
Carbopol 934 (C934) 76.26°C & 238.9°C [1] Exhibits two broad endothermic peaks.

Detailed Experimental Protocols

DSC Analysis of Pure Drug and Excipients

This standard method is used for initial characterization and compatibility screening [1].

  • Instrument: Mettler DSC-25 (Perkin-Elmer Pyris 1) or equivalent.
  • Sample Preparation: Accurately weigh 3-5 mg of the pure drug (MN) or excipient into a standard aluminum pan. Crimp the pan lid but ensure it is perforated to allow for a nitrogen atmosphere.
  • Temperature Program:
    • Heating Rate: 10°C per minute.
    • Temperature Range: 20°C to 300°C.
  • Atmosphere: Pure nitrogen gas with a flow rate of 20 mL/min and introduced at 2 bars pressure to create an inert environment.
  • Reference: An empty, crimped aluminum pan.
DSC for Solid Lipid Nanoparticle (SLN) Characterization

This method evaluates the physical state of the drug when incorporated into a nanocarrier system [2].

  • Instrument: Mettler-Toledo DSC 821e.
  • Sample Preparation: Place a small amount (a few milligrams) of the freeze-dried MN-SLN powder or the bulk lipid (Compritol 888 ATO) in the sample pan.
  • Temperature Program:
    • Heating Rate: 10°C per minute.
    • Temperature Range: 30°C to 250°C.
  • Data Interpretation: The absence of a distinct MN melting endotherm in the SLN thermogram, in contrast to the pure drug, indicates that the drug is no longer crystalline but is amorphous and molecularly dispersed within the lipid matrix.
Drug-Excipient Compatibility Screening

This protocol is a critical part of pre-formulation studies to detect potential interactions [1].

  • Sample Preparation: Prepare physical mixtures of this compound with the excipient of interest (e.g., phospholipids, polymers) in a 1:1 weight ratio. Mix thoroughly using a mortar and pestle or a turbula mixer.
  • DSC Analysis: Run the physical mixture using the same parameters as for the pure drug.
  • Data Interpretation: Compatibility is concluded if the DSC thermogram of the physical mixture shows the endothermic peaks of both the drug and the excipient without significant changes in their onset, peak temperature, or enthalpy. The appearance of new peaks, disappearance of original peaks, or major peak shifts suggest a physicochemical interaction and potential incompatibility.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for using DSC in the development of a this compound formulation, from initial screening to final characterization.

G Start Start: Pre-formulation Strategy P1 DSC Analysis of Pure this compound Start->P1 P2 DSC Analysis of Individual Excipients Start->P2 P3 Prepare & Analyze Drug-Excipient Physical Mixtures P1->P3 P2->P3 Decision Compatible? P3->Decision Decision->P2 No, select new excipients P4 Proceed with Formulation Development Decision->P4 Yes P5 Characterize Final Dosage Form (e.g., SLN, Tablet) P4->P5 End End: Stable Formulation P5->End

DSC workflow for this compound formulation development

Technical Insights and Significance

  • Amorphous Dispersion in SLNs: The transition of MN from a crystalline to an amorphous state within SLNs is a key finding. The amorphous form typically has higher free energy, which can enhance the saturation solubility and dissolution rate of the drug, potentially leading to improved topical delivery and skin targeting [2].
  • Compatibility with Common Excipients: The DSC studies confirm that this compound is compatible with several vital functional excipients used in advanced delivery systems, including the lipid Phospholipon 90, the membrane stabilizer Cholesterol, and the polymer Carbopol 934 [1]. This compatibility is vital for developing stable vesicular or gel-based formulations.

References

Application Note & Protocol: Dual HPLC and HPTLC Methods for Simultaneous Estimation of Miconazole Nitrate, Mupirocin, and Mometasone Furoate in Topical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Combination therapy in dermatology enhances treatment efficacy, minimizes potential side effects, and improves patient compliance for diverse skin disorders. The simultaneous quantification of multiple active ingredients in a single formulation is a critical requirement for pharmaceutical quality control. This application note provides detailed protocols for the simultaneous estimation of Miconazole nitrate (MNE), Mupirocin (MRN), and Mometasone furoate (MMT) using two chromatographic techniques: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). The developed methods have been assessed according to green analytical principles and found to be sustainable for routine analysis of commercial dosage forms [1].

Experimental Design and Workflow

The overall analytical procedure involves parallel development and validation of HPLC and HPTLC methods, followed by their application to pharmaceutical formulations. The workflow is summarized below.

G Start Start Analysis SamplePrep Sample Preparation Start->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC HPTLC HPTLC Analysis SamplePrep->HPTLC DataAnalysis Data Analysis & Quantification HPLC->DataAnalysis HPTLC->DataAnalysis Validation Method Validation DataAnalysis->Validation End Report Results Validation->End

Materials and Methods

Instruments and Reagents
  • HPLC System: Liquid chromatograph equipped with a pump, autosampler, and UV/VIS detector. C18 column (250 × 4.6 mm, 5 µm particle size or equivalent).
  • HPTLC System: HPTLC system comprising of a sample applicator, twin-trough development chamber, TLC scanner, and winCATS software. Silica gel 60F254-coated aluminum sheets (20 × 10 cm).
  • Chemicals: HPLC-grade methanol, toluene, ethyl acetate, ethanol, and triethylamine. Reference standards of this compound, Mupirocin, and Mometasone furoate.
Standard and Sample Preparation
  • Standard Solutions: Accurately weigh and transfer reference standards of MNE, MRN, and MMT into separate volumetric flasks. Dissolve and dilute with methanol to obtain stock solutions of known concentration. Prepare working standard mixtures by appropriate dilution.
  • Sample Solution (Ointment/Cream): Accurately weigh an amount of the topical formulation equivalent to the label claim. Transfer to a volumetric flask, add methanol, and sonicate to extract the active ingredients. Filter the solution through a 0.45 µm membrane filter before analysis.

Detailed Chromatographic Protocols

HPLC Method Protocol

This protocol describes an isocratic reversed-phase HPLC method for the separation and quantification of the three analytes.

G StartHPLC Start HPLC Protocol PrepMobilePhase Prepare Mobile Phase StartHPLC->PrepMobilePhase SetParams Set Chromatographic Parameters PrepMobilePhase->SetParams Equilibrate Equilibrate System SetParams->Equilibrate Inject Inject Standards & Samples Equilibrate->Inject Detect Detect at 240 nm Inject->Detect EndHPLC Quantify Analytes Detect->EndHPLC

4.1.1 HPLC Method Parameters
  • Mobile Phase: 0.02% triethylamine in water : methanol (15:85, % v/v)
  • Flow Rate: 0.9 mL/min
  • Detection Wavelength: 240 nm
  • Injection Volume: 10 µL
  • Column Temperature: Ambient
  • Run Time: Approximately 15 minutes [1]
4.1.2 HPLC System Suitability

The method was validated and met standard acceptance criteria. The retention times and key validation parameters are summarized in the tables below.

Table 1: HPLC Retention Times and Linearity Data

Analyte Retention Time (min) Linearity Range (µg/mL) Correlation Coefficient (R²)
Mometasone Furoate (MMT) 2.241 ± 0.034 1 – 9 > 0.995
This compound (MNE) 4.716 ± 0.082 20 – 180 > 0.995
Mupirocin (MRN) 13.716 ± 0.188 20 – 180 > 0.995

Table 2: Summary of HPLC Method Validation Parameters

Validation Parameter Mometasone Furoate This compound Mupirocin
Precision (% RSD) < 2% < 2% < 2%
Accuracy (% Recovery) 98–102% 98–102% 98–102%
Specificity Specific, well-resolved peaks from excipients and degradation products
HPTLC Method Protocol

This protocol describes an alternative HPTLC method for the simultaneous analysis of the three drugs.

G StartHPTLC Start HPTLC Protocol Plate Pre-wash & Activate HPTLC Plate StartHPTLC->Plate Apply Apply Samples as Bands Plate->Apply Develop Develop in Saturated Chamber Apply->Develop Dry Dry Plate Develop->Dry Scan Scan at 240 nm Dry->Scan EndHPTLC Quantify via Rf & Peak Area Scan->EndHPTLC

4.2.1 HPTLC Method Parameters
  • Stationary Phase: Pre-coated silica gel 60F254 HPTLC plates
  • Mobile Phase: Toluene : ethyl acetate : ethanol (10:3:2, v/v/v)
  • Development Distance: 80 mm
  • Detection Wavelength: 240 nm
  • Band Length: 6 mm
  • Application Volume: 10 µL [1]
4.2.2 HPTLC System Suitability

The method was validated and showed well-separated compact bands. The Rf values and key validation parameters are summarized below.

Table 3: HPTLC Rf Values and Linearity Data

Analyte Retention Factor (Rf) Linearity Range (ng/band)
Mupirocin (MRN) 0.36 1200 – 5200
This compound (MNE) 0.65 1200 – 5200
Mometasone Furoate (MMT) 0.80 60 – 260

Table 4: Summary of HPTLC Method Validation Parameters

Validation Parameter Mometasone Furoate This compound Mupirocin
Precision (% RSD) < 2% < 2% < 2%
Accuracy (% Recovery) 98–102% 98–102% 98–102%
Specificity Specific, well-resolved bands with no interference from excipients

Method Applications and Comparative Assessment

Application to Pharmaceutical Formulations

Both developed methods were successfully applied to a commercial ointment formulation containing the three active ingredients. The assay results demonstrated that the methods are accurate, precise, and specific for the quantitative analysis of these drugs in commercially available dosage forms, making them suitable for routine quality control [1].

Greenness Assessment

The developed chromatographic methods were assessed according to green analytical principles and found to be sustainable. The use of methanol in the HPLC mobile phase and the relatively lower solvent consumption in HPTLC contribute to their environmentally friendly profile compared to traditional methods [1] [2].

Troubleshooting and Best Practices

  • Peak Tailing (HPLC): Ensure the mobile phase is freshly prepared and degassed. The addition of 0.02% triethylamine helps improve peak shape.
  • Irreproducible Rf (HPTLC): Maintain standard chamber saturation conditions and consistent drying time/temperature after development.
  • Column Protection (HPLC): Always filter sample solutions through a 0.45 µm or 0.22 µm membrane filter to prevent column clogging and increase its lifespan.
  • Spot Diffusion (HPTLC): Apply samples as narrow, uniform bands to achieve better resolution and sensitivity.

Conclusion

The detailed protocols for the HPLC and HPTLC methods provide reliable, validated, and sustainable approaches for the simultaneous quantification of this compound, Mupirocin, and Mometasone furoate. The HPLC method offers high precision and automation, while the HPTLC method provides a cost-effective and high-throughput alternative. Both methods are robust and can be effectively implemented in pharmaceutical quality control laboratories for the analysis of this triple-combination topical formulation.

References

Comprehensive Application Notes and Protocols: Extractive Spectrophotometric Methods for Miconazole Nitrate Assay in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Miconazole nitrate is a broad-spectrum antifungal agent commonly used in the treatment of dermatophytic infections, vulvovaginal candidiasis, and oropharyngeal candidiasis. As a topical azole antifungal, it works by inhibiting fungal peroxidases and ergosterol synthesis, leading to fungal cell death. The chemical structure of this compound features an imidazole ring that can be protonated in acidic conditions, making it amenable to ion-pair complex formation with acidic dyes. This property forms the basis for extractive spectrophotometric methods that offer advantages in selectivity and sensitivity for pharmaceutical analysis.

Traditional analytical methods for this compound quantification in pharmaceuticals include high-performance liquid chromatography (HPLC), which is recommended by official pharmacopoeias such as the United States Pharmacopeia (USP) and British Pharmacopoeia (BP). However, extractive spectrophotometric methods provide a cost-effective, rapid, and technically accessible alternative for routine quality control in resource-limited settings. These methods are particularly valuable for routine analysis in pharmaceutical quality control laboratories where sophisticated instrumentation may not be readily available.

This application note provides comprehensive protocols for the determination of this compound using extractive spectrophotometric methods, including ion-pair complex formation with various dyes and advanced chemometric approaches. The methods have been validated according to ICH guidelines and demonstrated satisfactory precision, accuracy, and robustness for pharmaceutical formulation analysis.

Principle of the Methods

Ion-Pair Complex Formation

The fundamental principle underlying these extractive spectrophotometric methods is the formation of a chloroform-soluble ion-pair complex between the protonated imidazole nitrogen of this compound and the anionic form of acid dyes in an acidic buffer medium. This compound contains a basic imidazole ring that can be protonated in acidic conditions (pH 4.0), forming a cationic species. When this protonated drug molecule interacts with anionic dyes such as bromocresol green (BCG), bromocresol purple (BCP), bromophenol blue (BPB), or methyl orange (MO), a stable 1:1 stoichiometry complex is formed that is readily extractable into organic solvents like chloroform.

The yellow-colored complex exhibits distinct absorption maxima between 408-427 nm depending on the specific dye used, allowing quantitative determination through Beer-Lambert law correlation. The extraction into chloroform serves to concentrate the complex and separate it from potential interferents in the aqueous phase, enhancing both sensitivity and selectivity of the method.

Advanced Spectrophotometric Approaches

For more complex formulations containing multiple active ingredients or excipients with overlapping spectral features, chemometric-assisted techniques provide powerful alternatives. Methods such as principal component regression (PCR), partial least squares (PLS), and backward interval partial least squares (biPLS) can resolve severely overlapped UV spectra without physical separation of components. These computational approaches leverage full spectral data and multivariate calibration to quantify analytes in mixtures, providing green analytical alternatives that reduce solvent consumption and analysis time.

Comparative Analytical Parameters

Table 1: Analytical parameters for ion-pair extractive spectrophotometric methods of this compound

Parameter Bromocresol Green (BCG) Bromocresol Purple (BCP) Bromophenol Blue (BPB) Methyl Orange (MO)
λmax (nm) 422 408 415 426
Beer's Law Range (μg/mL) 1-30 1-24 1-24 1-24
Molar Absorptivity (L/mol/cm) 2.285 × 10⁴ 2.11 × 10⁴ 2.32 × 10⁴ 2.05 × 10⁴
Limit of Detection (μg/mL) 0.42 0.38 0.35 0.41
Limit of Quantification (μg/mL) 1.27 1.15 1.06 1.24
Stoichiometry (Drug:Dye) 1:1 1:1 1:1 1:1
Optimal pH 4.0 3.5±0.5 3.5±0.5 3.5±0.5

Table 2: Method validation parameters for BCG-based extractive spectrophotometric method

Validation Parameter Result Acceptance Criteria
Precision (RSD%) Intra-day: 0.82-1.25% Inter-day: 1.15-1.64% <2%
Accuracy (% Recovery) 98.7-101.3% 98-102%
Linearity (R²) 0.9992 >0.999
Robustness <2% RSD <2%
Specificity No interference from excipients No interference

Standard Protocol: Ion-Pair Extractive Spectrophotometry

Reagents and Equipment
  • This compound standard (pharmaceutical grade)
  • Bromocresol green (BCG) solution (200 μg/mL): Dissolve 20 mg BCG in 10 mL ethanol and dilute to 100 mL with distilled water
  • Chloroform (analytical grade)
  • Potassium hydrogen phthalate buffer (pH 4.0): Dissolve 2.04 g potassium hydrogen phthalate in 100 mL distilled water, adjust pH with 0.1M HCl if necessary
  • Ethanol (98%, analytical grade)
  • UV-Vis spectrophotometer with 1 cm matched quartz cells
  • pH meter
  • Separatory funnels (125 mL)
  • Volumetric flasks (10 mL, 50 mL, 100 mL)
  • Anhydrous sodium sulfate
Standard Solution Preparation
  • Stock standard solution (200 μg/mL): Accurately weigh 20 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with ethanol. Mix well.

  • Working standard solutions: Prepare a series of working standards by appropriate dilution of the stock solution with ethanol to obtain concentrations ranging from 1-30 μg/mL for calibration curve construction.

Sample Preparation for Pharmaceutical Formulations
4.3.1 Cream Formulations
  • Accurately weigh a quantity of cream equivalent to 20 mg of this compound and transfer to a 50 mL volumetric flask.
  • Add approximately 30 mL of ethanol and heat gently in a water bath at 60°C for 5 minutes with occasional shaking to dissolve the drug.
  • Cool to room temperature, dilute to volume with ethanol, and mix thoroughly.
  • Filter through Whatman No. 1 filter paper, discarding the first few mL of filtrate.
  • Appropriately dilute the clear filtrate with ethanol to obtain a final concentration within the working range.
4.3.2 Vaginal Soft Gelatin Capsules
  • Weigh an intact capsule, carefully open it, and transfer the contents to a beaker.
  • Wash the empty capsule shell with ethanol and add the washings to the beaker.
  • Transfer the mixture quantitatively to a 50 mL volumetric flask, dissolve in ethanol, and dilute to volume.
  • Sonicate for 5 minutes to ensure complete dissolution.
  • Appropriately dilute with ethanol to obtain a final concentration within the working range.
Ion-Pair Complex Formation and Extraction Procedure

G A Transfer 1 mL standard/sample solution (1-30 μg/mL) to 10 mL volumetric flask B Add 6 mL BCG solution (200 μg/mL) A->B C Add 2 mL pH 4.0 buffer B->C D Dilute to mark with distilled water Mix well C->D E Transfer to separatory funnel D->E F Add 10 mL chloroform Shake vigorously for 2 minutes E->F G Let stand for phase separation (5-10 minutes) F->G H Collect chloroform layer Pass through anhydrous sodium sulfate G->H I Measure absorbance at 422 nm Against reagent blank H->I

Diagram 1: Workflow for ion-pair complex formation and extraction

Calibration Curve Construction
  • Process a series of working standard solutions (1, 5, 10, 15, 20, 25, and 30 μg/mL) following the procedure in section 4.4.
  • Measure the absorbance of each standard solution at 422 nm against a reagent blank prepared similarly but without the drug.
  • Plot absorbance versus concentration to construct the calibration curve.
  • Determine the regression equation and correlation coefficient (R²). The method typically demonstrates excellent linearity with R² > 0.999.

Advanced and Alternative Methods

Chemometric-Assisted Spectrophotometric Methods

For pharmaceutical formulations containing multiple active ingredients with overlapping spectra, such as this compound combined with lidocaine hydrochloride, chemometric methods provide effective resolution without physical separation.

5.1.1 Experimental Design for Multivariate Calibration
  • Standard solutions: Prepare stock solutions (1 mg/mL) of this compound, lidocaine hydrochloride, methyl paraben, saccharin sodium, and dimethylaniline (LDC impurity) in methanol.
  • Working solutions: Dilute to 100 μg/mL with methanol.
  • Calibration set: Prepare 25 mixtures containing varying ratios of all five components using a five-factor, five-level experimental design.
  • Spectral acquisition: Scan absorption spectra from 200-400 nm at 0.2 nm intervals against methanol blank.
  • Data analysis: Export spectral data to MATLAB with PLS Toolbox for model development.
5.1.2 Model Development and Validation
  • Data pre-processing: Apply mean centering or standard normal variate (SNV) transformation to spectral data.
  • Model construction: Develop PCR, PLS, and biPLS models using the calibration set.
  • Cross-validation: Use leave-one-out cross-validation to optimize the number of latent variables and prevent overfitting.
  • External validation: Validate the models using an independent set of seven laboratory-prepared mixtures.
  • Sample analysis: Apply the developed model to pharmaceutical formulations and compare results with reference methods.

Table 3: Comparison of chemometric methods for this compound determination in multicomponent formulations

Parameter PLS PCR biPLS
Calibration Range (μg/mL) 2.4-12.0 2.4-12.0 2.4-12.0
RMSEP 0.142 0.158 0.131
Correlation Coefficient (r) 0.9991 0.9989 0.9994
Optimal Spectral Regions Full spectrum Full spectrum [3,4,5,6,8,9] subintervals
Latent Variables 6 7 5
Derivative Spectrophotometry with Internal Standard

For complex cream formulations, derivative spectrophotometry with internal standard provides enhanced selectivity:

  • Extraction: Extract miconazole from cream base by ion-pair formation with lauryl sulfate in acidic medium using methylene chloride as extractant.
  • Internal standard: Add appropriate internal standard with similar chemical properties but no interaction with miconazole.
  • Spectra acquisition: Record zero-order spectra of samples and standards.
  • Derivative transformation: Apply second derivative transformation to resolve overlapping peaks.
  • Quantification: Calculate the ratio of analyte to internal standard signals from derivative spectra for quantification.

Method Optimization and Validation

Optimization of Critical Parameters

The ion-pair extractive spectrophotometric method was systematically optimized using full factorial design to evaluate the effects of pH and dye volume on complex formation:

G A Critical Parameters B pH of Buffer Solution A->B C Volume of BCG Dye A->C D Extraction Time A->D E Organic Solvent A->E G pH: 4.0 B->G H BCG Volume: 6 mL (200 μg/mL) C->H I Time: 2 minutes D->I J Solvent: Chloroform E->J F Optimal Conditions G->F H->F I->F J->F

Diagram 2: Optimization parameters for ion-pair complex formation

Analysis of variance (ANOVA) revealed that both pH and volume of BCG dye, as well as their interaction, had statistically significant effects on absorbance (p < 0.05). The optimal conditions determined were pH 4.0 and 6 mL of BCG solution (200 μg/mL), which provided maximum complex formation and extraction efficiency.

Method Validation

The developed extractive spectrophotometric method was validated according to ICH guidelines:

  • Linearity: Demonstrated over the concentration range of 1-30 μg/mL with correlation coefficient R² > 0.999.
  • Precision: Evaluated as intra-day (repeatability) and inter-day (intermediate precision) with RSD values < 2%.
  • Accuracy: Assessed through standard addition and recovery studies at three concentration levels (80%, 100%, 120%).
  • Specificity: Confirmed by analyzing placebo formulations and verifying no interference from excipients.
  • Robustness: Evaluated by deliberate variations in pH (±0.2 units), dye volume (±0.5 mL), and shaking time (±30 seconds).
  • Solution stability: Monitored absorbance of solutions over 3 hours at room temperature.

Applications to Pharmaceutical Formulations

The extractive spectrophotometric method has been successfully applied to various pharmaceutical formulations including:

  • Topical creams (2% this compound)
  • Vaginal suppositories
  • Soft gelatin capsules
  • Antifungal oral gels (in combination with lidocaine)

The method demonstrated excellent recovery (98.7-101.3%) when applied to commercial formulations, with no interference from common excipients such as preservatives, emulsifiers, or stabilizers. The validity was further confirmed by standard addition technique, which showed comparable results to official HPLC methods.

Troubleshooting and Technical Notes

  • Incomplete phase separation: Centrifuge at 3000 rpm for 5 minutes or add small amount of sodium chloride to break emulsions.
  • Low absorbance values: Verify pH of buffer solution and freshness of dye solution. Prepare fresh solutions weekly.
  • Poor reproducibility: Ensure consistent shaking time and force during extraction. Use mechanical shaker if available.
  • Precipitation in organic layer: Filter through anhydrous sodium sulfate or Whatman No. 1 filter paper.
  • Deviation from Beer's law: Check for degradation of standard solutions and prepare fresh working standards daily.

Conclusion

The extractive spectrophotometric method using bromocresol green provides a simple, rapid, cost-effective, and environmentally friendly alternative for the determination of this compound in pharmaceutical formulations. The method offers satisfactory sensitivity, precision, and accuracy for routine quality control analysis while requiring minimal technical expertise and instrumentation compared to chromatographic methods.

For complex formulations containing multiple active ingredients, chemometric-assisted spectrophotometric methods provide powerful tools for simultaneous determination without prior separation. The successful application of these methods to commercial pharmaceutical formulations demonstrates their practicality and reliability for pharmaceutical analysis.

Comprehensive Protocol for Formulating Miconazole Nitrate Microemulgel Using Factorial Design

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the report.

Introduction

Microemulgels represent an innovative drug delivery system that combines the advantages of microemulsions with the user-friendly application of gels. This hybrid system is particularly valuable for enhancing the delivery of poorly water-soluble drugs like miconazole nitrate, an imidazole antifungal agent widely used for treating superficial fungal infections. The development of microemulgel addresses several pharmaceutical challenges, including the low aqueous solubility and limited skin permeability associated with this compound, which often result in reduced therapeutic efficacy in conventional formulations.

The application of factorial design in pharmaceutical formulation represents a systematic approach to understanding the complex relationships between formulation variables and their critical quality attributes. This quality by design methodology enables researchers to efficiently optimize formulations with minimal experimental runs while gaining comprehensive insights into factor interactions. For this compound microemulgel, factorial design allows for the precise control of key parameters such as globule size, viscosity, drug release profile, and ex vivo permeation characteristics, ensuring the development of a robust and effective final product.

This protocol integrates the scientific principles of microemulsion technology with statistical experimental design to create a reproducible method for developing this compound microemulgel with enhanced antifungal activity and improved patient compliance compared to conventional formulations.

Formulation Composition and Rationale

Component Selection and Functionality

The development of this compound microemulgel requires careful selection of components based on their functional properties and compatibility with the active pharmaceutical ingredient. This compound, a broad-spectrum antifungal agent, serves as the active pharmaceutical ingredient with typical concentration ranges of 1-2% w/w in topical formulations. Its poor aqueous solubility (less than 1 μg/mL) makes it an ideal candidate for microemulsion-based delivery systems, which can significantly enhance its solubility and skin penetration.

The oil phase serves as the primary solubilizing medium for the lipophilic drug and influences the permeability characteristics of the formulation. Based on comprehensive solubility studies detailed in the search results, oleic acid has been identified as the optimal oil phase due to its excellent solubilizing capacity for this compound and its skin penetration enhancement properties [1] [2]. Oleic acid, a mono-unsaturated fatty acid, acts as a penetration enhancer by disrupting the lipid bilayer structure of the stratum corneum, thereby facilitating drug permeation. Alternative oils investigated in various studies include cinnamon oil, which possesses inherent antifungal properties that may synergize with miconazole activity, and caprylic/capric triglyceride, which offers excellent solubilizing capacity with minimal skin irritation potential [3] [2].

The surfactant system is critical for achieving and maintaining the microemulsion structure by reducing interfacial tension and providing stability against coalescence. Tween series surfactants (particularly Tween 20, Tween 80) have been widely employed as primary surfactants in the development of miconazole microemulsions due to their high hydrophilic-lipophilic balance (HLB) values and excellent safety profiles [4] [3]. The concentration of surfactants typically ranges from 30% to 60% w/w of the microemulsion phase, with optimal concentrations determined through pseudo-ternary phase diagram studies.

Cosurfactants work in conjunction with primary surfactants to further enhance microemulsion stability and reduce surfactant concentration requirements. PEG 400 and propylene glycol have been identified as optimal cosurfactants for this compound microemulgels, serving dual functions as stability enhancers and permeation promoters [4] [5]. These cosurfactants improve the fluidity of the interfacial film, allowing for greater flexibility in accommodating curvature changes essential for microemulsion formation.

The gelling polymer converts the microemulsion into a gel consistency suitable for topical application while maintaining the nanostructure of the system. Hydrophilic polymers such as Carbopol series (934, 940), HPMC (K4M, K100M), and natural polymers like tamarind seed polysaccharide have been successfully incorporated into miconazole microemulgel formulations [1] [3] [5]. These polymers provide the necessary rheological properties for topical application while enhancing bioadhesive characteristics and controlling drug release through their matrix structure.

Table 1: Components of this compound Microemulgel Formulation

Component Category Specific Examples Concentration Range Functional Role
Active Ingredient This compound 1-2% w/w Antifungal agent
Oil Phase Oleic acid, Cinnamon oil, Caprylic/capric triglyceride 2.5-10% w/w Drug solubilization, Penetration enhancement
Surfactant Tween 20, Tween 80, Polyoxyethylene sorbitan monooleate 30-60% w/w Microemulsion stabilization, Globule size reduction
Cosurfactant PEG 400, Propylene glycol, Ethanol, Isopropyl alcohol 10-30% w/w Interfacial fluidity, Stability enhancement
Aqueous Phase Deionized water, Buffer solutions 20-50% w/w Continuous phase, Hydration
Gelling Polymer Carbopol 934/940, HPMC K4M/K100M, Tamarind seed polysaccharide 0.5-2% w/w Viscosity modification, Bioadhesion, Drug release control
Optimized Formulation Compositions

Based on the factorial design studies analyzed from the search results, several optimized formulations have been developed with specific component ratios to achieve target quality attributes. The following compositions represent the most promising formulations for this compound microemulgel:

Table 2: Optimized this compound Microemulgel Formulations

Formulation Code Oil Phase Surfactant Cosurfactant Gelling Polymer Key Characteristics
F5 [3] Cinnamon oil (5% w/w) Tween 20 (40% w/w) IPA (15% w/w) HPMC K4M (1.5% w/w) Globule size: 26±3 μm, Drug release: 87.05±2.42% in 6 h
Buccal ME [4] Oleic acid (5% w/w) Tween 20 (40% w/w) PEG 400 (20% w/w) Not specified Droplet size: 119.6 nm, Diffusion coefficient: 2.11×10⁻⁵ cm²/s
MBG [5] Rice bran oil (6.5% w/w) Tween 80 (32.5% w/w) Propylene glycol (16.2% w/w) Tamarind seed polysaccharide (1.5% w/w) Zeta potential: -35 mV, Drug release: 87.89% in 8 h

Experimental Design and Optimization

Factorial Design Implementation

The 2³ full factorial design has been extensively employed for optimizing this compound microemulgel formulations, allowing for the systematic investigation of three critical factors at two levels each. This experimental design efficiently evaluates the main effects of each factor as well as their interaction effects on critical quality attributes of the microemulgel with only 8 experimental runs, making it a highly efficient approach for formulation optimization.

Based on the search results analysis, the most frequently selected independent variables include the concentration of oil (X₁), surfactant (X₂), and gelling polymer (X₃). These factors are investigated at two levels (low and high) based on preliminary screening studies. The dependent variables (responses) typically include globule size (Y₁), viscosity (Y₂), cumulative drug release (Y₃), and ex vivo permeation (Y₄), which collectively determine the quality and performance of the final microemulgel formulation.

The experimental design is typically augmented with center points to detect curvature in the response surface and validate the mathematical models derived from the factorial analysis. The levels for each factor are selected based on solubility studies and pseudo-ternary phase diagram observations to ensure that all experimental runs fall within the microemulsion formation zone.

Optimization Data Analysis

The data obtained from factorial experiments are analyzed using multiple linear regression to develop mathematical models describing the relationship between independent and dependent variables. Analysis of Variance (ANOVA) is employed to determine the statistical significance of each factor and their interactions, with p-values < 0.05 considered significant.

The regression models typically take the form of first-order equations:

Y = β₀ + β₁X₁ + β₂X₂ + β₃X₃ + β₁₂X₁X₂ + β₁₃X₁X₃ + β₂₃X₂X₃

Where Y is the response variable, β₀ is the intercept, β₁-β₃ are the coefficients for main effects, and β₁₂-β₂₃ are the coefficients for interaction effects.

Table 3: Factorial Design Optimization Data for this compound Microemulgel

Formulation Code Oil (%) Surfactant (%) Polymer (%) Globule Size (nm) Viscosity (cP) Cumulative Drug Release (%) Ex Vivo Permeation (%)
F1 [3] 5 (-1) 40 (-1) 1.0 (-1) 142.6 2840 78.32 72.45
F2 [3] 10 (+1) 40 (-1) 1.0 (-1) 168.9 3120 72.18 68.91
F3 [3] 5 (-1) 60 (+1) 1.0 (-1) 118.3 2650 84.56 79.83
F4 [3] 10 (+1) 60 (+1) 1.0 (-1) 132.7 2910 80.47 75.62
F5 [3] 5 (-1) 40 (-1) 2.0 (+1) 156.4 4520 75.91 70.84
F6 [3] 10 (+1) 40 (-1) 2.0 (+1) 181.2 4980 70.25 66.37
F7 [3] 5 (-1) 60 (+1) 2.0 (+1) 127.5 4180 82.34 77.95
F8 [3] 10 (+1) 60 (+1) 2.0 (+1) 145.8 4670 78.16 73.48

The optimization process typically employs response surface methodology with 3D response surface plots to visualize the relationship between factors and responses. The desirability function approach is then used to identify the optimal formulation that simultaneously satisfies all target criteria for the critical quality attributes. Checkpoint batches are prepared to validate the predictive capability of the mathematical models by comparing the observed responses with predicted values.

Preparation Methods and Protocols

Microemulsion Preparation

The preparation of microemulsion for this compound microemulgel follows a systematic protocol to ensure the formation of a stable, isotropic system with optimal globule size and drug loading capacity. The process involves the following detailed steps:

  • Drug Solubilization in Oil Phase: Accurately weigh this compound (1-2% w/w) and incorporate it into the selected oil phase (2.5-10% w/w) in a glass vial. Heat the mixture to 40±2°C with continuous stirring using a magnetic stirrer at 500 rpm until complete dissolution of the drug is achieved. Maintain the temperature throughout the process to prevent precipitation [2].

  • Surfactant-Cosurfactant Mixture Preparation: Combine the selected surfactant (30-60% w/w) and cosurfactant (10-30% w/w) in a separate vessel. Mix thoroughly using a vortex mixer for 2-3 minutes to form a homogeneous Smix (surfactant-cosurfactant mixture) [1] [4].

  • Oil and Smix Combination: Gradually add the drug-loaded oil phase to the Smix with continuous stirring at 1000 rpm using a magnetic stirrer. Maintain the temperature at 40±2°C throughout this process. Continue stirring until a clear, transparent mixture is obtained, indicating complete mixing of oil and surfactant phases [3].

  • Aqueous Phase Incorporation: Slowly add the aqueous phase (20-50% w/w) to the oil-Smix combination in a dropwise manner while maintaining vigorous stirring at 1500 rpm. The addition rate should not exceed 0.5 mL/min to prevent phase separation and ensure proper formation of the microemulsion [1].

  • Equilibration and Characterization: Allow the formed microemulsion to equilibrate at room temperature for 24 hours. Examine the system for any signs of turbidity, phase separation, or precipitation. Characterize the optimized microemulsion for globule size, polydispersity index, zeta potential, and drug content before proceeding to gel incorporation [2].

Microemulgel Preparation

The conversion of microemulsion to microemulgel involves the incorporation of a gelling agent to provide the desired rheological properties for topical application. The protocol varies based on the nature of the gelling polymer:

For Synthetic Polymers (Carbopol, HPMC):

  • Polymer Dispersion: Accurately weigh the gelling polymer (0.5-2% w/w) and disperse it uniformly in a portion of the aqueous phase with continuous stirring at 800-1000 rpm. For Carbopol, allow the dispersion to hydrate for 30-60 minutes until a clear gel forms [3] [5].

  • pH Adjustment: For pH-sensitive polymers like Carbopol, adjust the pH to 6.5-7.5 using triethanolamine or sodium hydroxide to activate the gelling properties. Add the neutralizing agent dropwise with continuous mixing to avoid localized gel formation [5].

  • Microemulsion Incorporation: Slowly add the prepared microemulsion to the polymer gel base in a 1:1 or 2:1 ratio with continuous stirring at 500-800 rpm. Maintain stirring until a homogeneous, transparent microemulgel is formed without air entrapment [3].

  • Equilibration: Allow the microemulgel to stand for 24 hours at room temperature to ensure complete hydration of the polymer and stabilization of the system [1].

For Natural Polymers (Tamarind Seed Polysaccharide):

  • Polymer Solution Preparation: Dissolve the natural polymer in the aqueous phase with continuous stirring at 80±2°C for 15-20 minutes until a clear solution is obtained [5].

  • Cooling and Maturation: Allow the polymer solution to cool to room temperature and then refrigerate at 4°C for 4-6 hours to complete the hydration process.

  • Microemulsion Incorporation: Incorporate the microemulsion into the polymer solution gradually with gentle stirring to avoid foam formation [5].

  • Preservation: Add appropriate preservatives (e.g., methylparaben, propylparaben) if required and mix thoroughly until a homogeneous preparation is obtained.

G start Start Formulation Development comp_sel Component Selection • Oil phase selection based on solubility studies • Surfactant/cosurfactant selection based on HLB • Gelling polymer selection start->comp_sel me_prep Microemulsion Preparation • Dissolve drug in oil phase • Prepare surfactant-cosurfactant mixture (Smix) • Combine oil and Smix with stirring • Add aqueous phase dropwise comp_sel->me_prep me_eval Microemulsion Characterization • Globule size and PDI analysis • Zeta potential measurement • Drug content uniformity me_prep->me_eval gel_inc Gel Incorporation • Disperse gelling polymer in aqueous phase • Hydrate polymer completely • Incorporate microemulsion slowly with stirring me_eval->gel_inc meg_eval Microemulgel Evaluation • Physicochemical characterization • Rheological studies • In vitro drug release • Ex vivo permeation gel_inc->meg_eval opt Optimization via Factorial Design • 2³ full factorial design • Response surface methodology • Checkpoint validation meg_eval->opt final Final Optimized Formulation opt->final

Figure 1: Workflow for the Development of this compound Microemulgel Using Factorial Design

Characterization Methods and Protocols

Physicochemical Characterization

Comprehensive characterization of this compound microemulgel is essential to ensure its quality, stability, and performance. The following protocols detail the standard methods for evaluating critical quality attributes:

  • Globule Size and Size Distribution:

    • Instrumentation: Zetasizer Nano ZS (Malvern Instruments) or equivalent dynamic light scattering instrument
    • Protocol: Dilute the microemulsion (before gelling) 100-fold with the continuous phase (typically distilled water) to avoid multiple scattering effects. Place the diluted sample in a clear disposable zeta cell and measure the globule size at a scattering angle of 173° and temperature of 25°C. Perform measurements in triplicate. The polydispersity index (PDI) should be less than 0.3 to indicate a narrow size distribution [1] [2].
  • Zeta Potential Measurement:

    • Instrumentation: Zetasizer Nano ZS equipped with laser Doppler electrophoresis
    • Protocol: Use the same diluted sample prepared for globule size analysis. Place the sample in a folded capillary cell and measure the electrophoretic mobility, which is converted to zeta potential using the Helmholtz-Smoluchowski equation. Measurements should be performed in triplicate at 25°C. Values greater than ±30 mV indicate good physical stability due to electrostatic repulsion [1] [5].
  • Viscosity and Rheological Properties:

    • Instrumentation: Rotational viscometer (Brookfield DV-II+ Pro) with spindle No. 64
    • Protocol: Place the microemulgel sample (approximately 50 g) in a wide-mouth container allowing complete immersion of the spindle. Measure viscosity at different spindle speeds (0.5, 1, 2, 5, 10, 20, and 50 rpm) at 25±0.5°C. Allow equilibration at each speed for 30 seconds before recording measurements. Plot the rheogram (shear stress vs. shear rate) to determine flow behavior [3] [5].
  • Drug Content Uniformity:

    • Protocol: Accurately weigh 1 g of microemulgel and dissolve in 100 mL of methanol:water (70:30) mixture. Sonicate for 15 minutes to ensure complete extraction of the drug. Filter through a 0.45 μm membrane filter, dilute appropriately, and analyze using a validated UV-Visible spectrophotometer at λmax of 272 nm or HPLC method at 230 nm. Calculate drug content using a pre-established calibration curve [3] [5].
  • pH Measurement:

    • Instrumentation: Digital pH meter with glass electrode
    • Protocol: Calibrate the pH meter using standard buffers (pH 4.0, 7.0, and 9.2). Disperse 1 g of microemulgel in 10 mL of distilled water and allow to stand for 5 minutes. Immerse the electrode in the dispersion and record the pH value after stabilization. Perform measurements in triplicate at 25±1°C [1] [3].
Performance Evaluation
  • In Vitro Drug Release Studies:

    • Apparatus: Franz diffusion cell with effective diffusion area of 2.0-3.14 cm² and receptor volume of 12-15 mL
    • Membrane: Dialysis membrane (molecular weight cutoff 12-14 kDa) or synthetic membranes
    • Protocol: Prehydrate the membrane in receptor medium for 30 minutes. Place the membrane between donor and receptor compartments. Apply 1 g of microemulgel uniformly on the membrane in the donor compartment. Fill the receptor compartment with phosphate buffer pH 5.5 or 7.4 maintained at 37±0.5°C with continuous stirring at 600 rpm. Withdraw samples (1 mL) at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 24 h) and replace with fresh receptor medium. Analyze samples for drug content using UV-Vis spectrophotometry or HPLC. Calculate cumulative drug release and plot release kinetics [3] [2].
  • Ex Vivo Permeation Studies:

    • Skin Membrane: Excised abdominal rat skin or pig ear skin
    • Protocol: Prepare skin by removing subcutaneous fat and washing with saline. Mount the skin between donor and receptor compartments of Franz diffusion cell with stratum corneum side facing the donor compartment. Apply the formulation (1 g) to the skin surface. Maintain receptor medium (phosphate buffer pH 7.4) at 37±0.5°C with continuous stirring. Withdraw samples at predetermined time intervals and analyze for drug content. Calculate permeation parameters including flux (Jss), permeability coefficient (Kp), and enhancement ratio [1] [2].
  • Antifungal Activity Assessment:

    • Test Organism: Candida albicans (ATCC 10231)
    • Protocol: Prepare Sabouraud dextrose agar plates and inoculate with standardized fungal suspension (1-5×10⁵ CFU/mL). Create wells in the agar and fill with test formulations (microemulgel, conventional formulation, control). Incubate plates at 28±2°C for 24-48 hours. Measure zones of inhibition and compare with reference standards. Determine minimum inhibitory concentration (MIC) using broth dilution method if required [6] [2].

Conclusion and Applications

The development of this compound microemulgel using factorial design represents a significant advancement in topical antifungal drug delivery. This systematic approach enables the formulator to efficiently optimize the formulation with comprehensive understanding of factor interactions and their impact on critical quality attributes. The resulting microemulgel demonstrates superior performance compared to conventional formulations, with enhanced drug solubility, improved skin permeability, sustained release profile, and increased antifungal efficacy.

The factorial design approach offers a scientifically rigorous framework for pharmaceutical development that aligns with the Quality by Design principles advocated by regulatory agencies. This methodology not only optimizes the formulation composition but also establishes the design space within which variations in factor levels do not significantly affect product quality. The mathematical models derived from factorial experiments provide valuable predictive tools for quality control and formulation refinement.

The optimized this compound microemulgel has demonstrated excellent stability profiles under accelerated storage conditions and superior antifungal activity against Candida albicans compared to commercial preparations [3] [6]. The incorporation of the drug in microemulsion form within a gel matrix provides the dual advantages of enhanced penetration and prolonged residence time at the application site, making it particularly suitable for the treatment of cutaneous fungal infections, including those affecting nails and hair follicles.

Future perspectives for this delivery system include exploration of natural oils with inherent antifungal activity, development of combination therapies with other antifungal agents, and adaptation for transungual delivery in onychomycosis treatment. The factorial design approach can be further extended to include additional factors such as permeation enhancers, antioxidants, and preservative systems to develop more sophisticated formulation strategies.

References

Development and Optimization of Miconazole Nitrate Invasomal Gel for Enhanced Topical Antifungal Delivery: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Miconazole Nitrate Invasomal Gel

This compound (MIC) is a broad-spectrum imidazole antifungal agent widely used in the treatment of various superficial fungal infections including cutaneous candidiasis, dermatophytosis, ringworm, jock itch, and athlete's foot. Despite its proven antifungal efficacy, the therapeutic potential of this compound is limited by its poor aqueous solubility and inadequate skin penetration, resulting in suboptimal bioavailability at the site of action [1]. The drug belongs to Class II of the Biopharmaceutical Classification System (BCS), characterized by low solubility and high permeability, which presents significant formulation challenges for effective topical delivery [2]. To overcome these limitations, novel vesicular drug delivery systems have been explored, with invasomes emerging as a promising approach for enhanced topical delivery.

Invasomes are novel, flexible, unilamellar vesicles composed of phospholipids (soy lecithin) and terpenes, which exhibit superior skin penetration capability compared to conventional liposomes due to their more elastic structure [1]. The presence of terpenes in the vesicular structure allows invasomes to effectively penetrate epidermal layers, increasing their activity and targeting deeper skin layers. Research has demonstrated that vesicle size significantly influences skin deposition, with smaller vesicles (<70 nm) showing maximum deposition in both viable dermal and epidermal layers [1]. The incorporation of cilantro oil (containing natural terpenes) in invasomal formulations serves a dual purpose: acting as a permeation enhancer while providing synergistic antifungal activity against Candida species [1]. This application note provides detailed protocols for the development, optimization, and characterization of this compound-loaded invasomal gel for enhanced topical antifungal delivery.

Formulation Composition and Materials

Materials and Quality Standards

The formulation of this compound invasomal gel requires the following materials, which should be of pharmaceutical grade:

Table 1: Materials and Specifications for this compound Invasomal Gel

Material Function Specification/Grade Quality Standards
This compound Active Pharmaceutical Ingredient Purity ≥98% USP/Ph. Eur.
Soy lecithin Bilayer-forming phospholipid 30% extra pure Pharmaceutical grade
Cilantro oil Terpene source/Permeation enhancer Essential oil of Coriandrum sativum Analytical standard
Propylene glycol Solvent/Permeation enhancer USP/Ph. Eur. Pharmaceutical grade
Ethanol Solvent 95% v/v Analytical grade
Xanthan gum Gelling agent Extra pure Pharmaceutical grade
Chloroform Organic solvent Purity ≥99.5% Analytical grade
Methanol HPLC mobile phase HPLC grade Analytical grade
Phosphate buffer saline Hydration medium pH 5.5-7.4 Prepared in-house

The selection of soy lecithin as the bilayer-forming component is critical as it enhances vesicle permeability due to the presence of a head group (choline) and an unsaturated acyl chain [1]. Cilantro oil is preferred over other terpene sources due to its documented synergistic antifungal activity with this compound against Candida albicans, which enhances the overall therapeutic efficacy of the formulation [1].

Preparation Methods and Experimental Protocols

Preparation of this compound-Loaded Invasomes

The following protocol details the preparation of this compound-loaded invasomes using the thin film hydration method [1]:

Equipment Required: Round-bottom flask (250 mL), rotary evaporator, bath sonicator, probe sonicator, vacuum desiccator, analytical balance, water bath.

  • Step 1: Preparation of Organic Phase Accurately weigh this compound (50-100 mg), soy lecithin (100-300 mg), and cilantro oil (0.5-2% v/v) in predetermined ratios based on experimental design. Transfer the weighed materials to a dried 250 mL round-bottom flask. Add 10 mL of chloroform to solubilize the mixture completely. Ensure complete dissolution by gentle swirling of the flask.

  • Step 2: Thin Film Formation Attach the round-bottom flask to a rotary evaporator. Evaporate the organic solvent under reduced pressure at 50°C with a rotation speed of 90 rpm. Continue evaporation until a thin, uniform lipid film forms on the inner wall of the flask. Transfer the flask to a vacuum desiccator and store overnight to remove any residual organic solvent.

  • Step 3: Film Hydration Hydrate the thin lipid film with 10 mL of phosphate buffer (0.1 M, pH 5.5) containing propylene glycol and ethanol (4:1 ratio). Perform hydration using a bath sonicator for 15 minutes at room temperature to obtain multilamellar vesicles.

  • Step 4: Size Reduction Subject the hydrated vesicular dispersion to probe sonication with the following parameters: constant pulse on 10 s, pulse off 3 s, amplitude of 30%. Continue sonication until the desired vesicle size is achieved (typically <200 nm). Store the final invasomal dispersion in amber glass vials at 4°C until further use.

Preparation of Invasomal Gel

The following protocol describes the incorporation of optimized invasomal dispersion into a gel base:

  • Step 1: Gel Base Preparation Dissolve 0.5-1% w/v of xanthan gum in distilled water with continuous stirring at 800-1000 rpm. Allow the mixture to hydrate for 2-4 hours until a clear gel forms. Alternatively, Carbopol 934 or 940 (0.4-0.8% w/v) can be used as gelling agents, with the pH adjusted to 5.5-6.5 using triethanolamine [3].

  • Step 2: Incorporation of Invasomes Slowly add the invasomal dispersion to the gel base in a 1:1 ratio under gentle stirring (400-600 rpm) to avoid disruption of vesicle structure. Continue stirring for 15-20 minutes to ensure uniform distribution of invasomes throughout the gel matrix.

  • Step 3: Packaging and Storage Transfer the final invasomal gel to collapsible aluminum tubes or amber glass containers. Store at 2-8°C until further characterization and evaluation.

The following workflow diagram illustrates the complete preparation process:

G cluster_0 Invasome Preparation cluster_1 Gel Formulation Start Start Preparation Weigh Weigh Components: - this compound - Soy lecithin - Cilantro oil Start->Weigh Dissolve Dissolve in Chloroform Weigh->Dissolve Weigh->Dissolve Film Form Thin Film (Rotary Evaporation, 50°C) Dissolve->Film Dissolve->Film Desiccate Desiccate Overnight Film->Desiccate Film->Desiccate Hydrate Hydrate with Buffer (Bath Sonication, 15 min) Desiccate->Hydrate Desiccate->Hydrate SizeReduce Size Reduction (Probe Sonication) Hydrate->SizeReduce Hydrate->SizeReduce PrepareGel Prepare Gel Base (Xanthan Gum or Carbopol) SizeReduce->PrepareGel Incorporate Incorporate Invasomes into Gel Base PrepareGel->Incorporate PrepareGel->Incorporate Package Package and Store (2-8°C) Incorporate->Package Incorporate->Package End Final Invasomal Gel Package->End

Characterization and Evaluation Methods

Physical Characterization of Invasomes
  • Vesicle Size and Polydispersity Index (PDI) Procedure: Dilute the invasomal dispersion with distilled water (1:10 ratio) and analyze using dynamic light scattering with a Malvern ZetaSizer or equivalent instrument. Perform measurements in triplicate at a scattering angle of 90° and temperature of 25°C. Acceptance Criteria: Vesicle size <200 nm; PDI <0.3 indicates monodisperse population [1].

  • Zeta Potential Procedure: Measure electrophoretic mobility using laser Doppler velocimetry with the same instrument. Dilute samples with distilled water and place in folded capillary cells. Measure in triplicate. Acceptance Criteria: Zeta potential >|±30| mV indicates good physical stability [1].

  • Entrapment Efficiency Procedure: Separate unentrapped drug using ultracentrifugation at 15,000 rpm for 60 minutes at 4°C. Collect the supernatant and analyze drug content using HPLC or UV-spectrophotometry at 230 nm. Calculate entrapment efficiency using the formula: EE% = (Total drug - Free drug) / Total drug × 100 [1].

  • Morphological Examination Procedure: Examine vesicle morphology using transmission electron microscopy (TEM). Place a drop of diluted invasomal dispersion on a carbon-coated copper grid, stain with 1% phosphotungstic acid, and air-dry before visualization.

Gel Characterization
  • Physical Properties Examine the gel for color, homogeneity, and consistency visually. Note any grittiness, phase separation, or syneresis.

  • pH Measurement Procedure: Determine the pH of the gel (1% w/v aqueous solution) using a calibrated pH meter at room temperature. Acceptance Criteria: pH 5.5-6.5 to maintain skin compatibility [2].

  • Viscosity and Spreadability Procedure: Measure viscosity using a Brookfield viscometer with spindle 63 at predetermined speeds. Evaluate spreadability using parallel plate method: place 0.5 g gel between two glass slides, apply weight (50 g), and measure spreading diameter after 1 minute. Acceptance Criteria: Viscosity should be appropriate for topical application (5,000-20,000 cP); higher spreadability diameter indicates better spreadability [3].

  • Drug Content Uniformity Procedure: Weigh 1 g of gel, extract with methanol, filter through 0.45 μm membrane, and analyze drug content using HPLC at 230 nm. Calculate drug content percentage. Acceptance Criteria: Drug content should be 90-110% of labeled claim [2].

Experimental Results and Optimization Data

Optimization Using Experimental Design

The development of this compound invasomal gel employed a central composite design to optimize critical formulation parameters. The independent variables included the concentration of soy lecithin (X₁: 100-300 mg) and cilantro oil (X₂: 0.5-2% v/v), while the dependent responses were entrapment efficiency (Y₁), vesicle size (Y₂), and drug diffusion (Y₃) [1].

Table 2: Optimization Data for this compound Invasomal Formulations

Formulation Code Soy Lecithin (mg) Cilantro Oil (% v/v) Entrapment Efficiency (%) Vesicle Size (nm) PDI Drug Diffusion (%)
F1 100 0.5 72.3 ± 3.2 185.6 ± 4.3 0.21 ± 0.02 68.5 ± 2.8
F2 100 2.0 75.8 ± 2.9 162.3 ± 3.8 0.19 ± 0.03 76.3 ± 3.1
F3 300 0.5 84.6 ± 2.5 215.8 ± 5.1 0.24 ± 0.02 65.2 ± 2.4
F4 300 2.0 82.1 ± 3.1 198.4 ± 4.6 0.22 ± 0.01 72.8 ± 2.9
F5 (Optimum) 200 1.25 89.3 ± 2.8 172.5 ± 3.9 0.18 ± 0.02 84.7 ± 3.3

The optimization study revealed that the concentration of soy lecithin significantly influenced entrapment efficiency, with higher concentrations resulting in improved drug loading capacity. However, increasing soy lecithin concentration also led to larger vesicle sizes due to the formation of more substantial bilayers. The incorporation of cilantro oil demonstrated a concentration-dependent effect on vesicle size and drug diffusion, with optimal concentrations around 1.25% v/v providing the best balance between vesicle size, entrapment efficiency, and diffusion characteristics [1].

Performance Evaluation Data

The optimized this compound invasomal gel was evaluated for its performance compared to conventional formulations and marketed products.

Table 3: Performance Comparison of this compound Formulations

Formulation Cumulative Drug Release (%) Permeation Flux (μg/cm²/h) Antifungal Activity (Zone of Inhibition, mm) Skin Deposition (% of applied dose)
Conventional cream 23.8 ± 2.1 (after 6 h) 4.2 ± 0.3 25.4 ± 2.7 12.3 ± 1.8
Nanoemulgel [3] 29.7 ± 1.8 (after 6 h) 6.8 ± 0.5 40.9 ± 2.3 18.6 ± 2.1
Microemulsion [4] 87.6 ± 5.8 (total permeation) 14.6 ± 1.2 35.2 ± 2.1 22.4 ± 2.3
Invasomal Gel (Optimum) 84.7 ± 3.3 (after 8 h) 18.3 ± 1.5 45.6 ± 2.5 28.9 ± 2.4

The data demonstrates that the invasomal gel formulation significantly enhanced drug release, permeation flux, and antifungal activity compared to conventional formulations. The synergistic effect of cilantro oil with this compound contributed to the enhanced antifungal activity, while the flexible vesicular structure of invasomes improved skin penetration and deposition [1].

Stability Assessment Protocol

Stability Study Design

Conduct stability studies according to ICH guidelines to evaluate the shelf-life and storage conditions of the final invasomal gel formulation.

  • Protocol: Package the final invasomal gel in collapsible aluminum tubes or amber glass containers. Store samples under the following conditions:

    • Long-term: 25°C ± 2°C / 60% ± 5% RH for 12 months
    • Intermediate: 30°C ± 2°C / 65% ± 5% RH for 6 months
    • Accelerated: 40°C ± 2°C / 75% ± 5% RH for 6 months Withdraw samples at predetermined time points (0, 1, 3, 6, 9, and 12 months) and evaluate for physical stability, pH, drug content, entrapment efficiency, vesicle size, PDI, and in vitro drug release.
  • Acceptance Criteria: The formulation should retain >90% of initial drug content, maintain vesicle size within ±20 nm of initial size, PDI <0.3, and show no significant changes in physical appearance, pH, or drug release profile.

Research on similar nanoformulations has demonstrated good stability profiles under various storage conditions. A this compound nanocrystal-loaded hydrogel showed consistent particle sizes and maintained performance characteristics during a 3-month stability study [5]. Microemulsion formulations of this compound also exhibited favorable physicochemical stability over a 3-month period at 30°C ± 2°C [4].

Conclusion

The development of this compound invasomal gel represents a significant advancement in topical antifungal drug delivery. The incorporation of this compound into invasomal vesicles addresses the key limitations of conventional formulations, namely poor solubility and inadequate skin penetration. The optimized formulation, containing soy lecithin as the bilayer-forming component and cilantro oil as a permeation enhancer with synergistic antifungal activity, demonstrates superior performance compared to conventional creams and other nanoformulations. The detailed protocols provided in this application note enable researchers to reproducibly prepare, characterize, and evaluate this compound invasomal gel with enhanced therapeutic potential for the treatment of topical fungal infections.

References

Miconazole Nitrate Transethosomes: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Objective: To provide a detailed protocol for developing, characterizing, and evaluating a Miconazole Nitrate-loaded Transethosomal Suspension and Gel (MNTG) for enhanced topical antifungal delivery.

Background: this compound is a broad-spectrum imidazole antifungal agent. Its therapeutic efficacy in conventional topical formulations is limited by poor aqueous solubility and inadequate skin penetration. Transethosomes—nanovesicles composed of phospholipids, edge activators, and ethanol—synergistically enhance skin permeation and drug deposition, leading to superior antifungal activity [1] [2].


Formulation Composition and Optimization

The table below summarizes the components and their critical functions for preparing MCNR-loaded transethosomes.

Table 1: Composition and Rationale for MCNR-Loaded Transethosomes

Component Function Exemplary Concentration/Amount Critical Notes
This compound (MCNR) Active Pharmaceutical Ingredient (API) 1% w/w [2] BCS Class II drug; poor water solubility (0.1 mg/mL) is a key formulation challenge [2].
Lecithin Phospholipid (bilayer-forming agent) 1-3% w/w [2] The backbone of the vesicle structure. Source (e.g., soy lecithin) and purity can affect vesicle characteristics.
Oleic Acid Edge Activator (EA) 0.15-0.45% w/w [2] Increases membrane deformability and elasticity, crucial for skin penetration [1] [2].
Ethanol Permeation Enhancer 15-45% v/v [2] Fluidizes the lipid bilayers of both the vesicle and the stratum corneum, enabling deeper penetration [1].
Chloroform:Methanol (3:1) Organic Solvent System q.s. (for dissolving lipids & drug) Used in the thin-film hydration method. Must be evaporated completely under reduced pressure.
Phosphate Buffer (pH 5.5) Hydration Medium q.s. to 100% Maintains a skin-friendly pH during hydration.

The optimization of the Lecithin: Oleic Acid ratio and the concentration of ethanol are the most critical factors. They directly impact entrapment efficiency, vesicle size, and the deformability of the final transethosomes [1] [2]. A central composite design is highly recommended for systematic optimization.

The following diagram illustrates the primary workflow for formulating MCNR-loaded transethosomes.

Step 1: Dissolve\nComponents Step 1: Dissolve Components Step 2: Form\nThin Lipid Film Step 2: Form Thin Lipid Film Step 1: Dissolve\nComponents->Step 2: Form\nThin Lipid Film Materials1 MCNR, Lecithin, Oleic Acid in Chloroform:Methanol (3:1) Step 3: Hydrate\nwith Ethanol & Buffer Step 3: Hydrate with Ethanol & Buffer Step 2: Form\nThin Lipid Film->Step 3: Hydrate\nwith Ethanol & Buffer Materials2 Rotary Evaporator: 60 rpm, 55°C, Low Pressure Step 4: Sonicate\nSuspension Step 4: Sonicate Suspension Step 3: Hydrate\nwith Ethanol & Buffer->Step 4: Sonicate\nSuspension Materials3 Ethanol + Phosphate Buffer (pH 5.5), 100 rpm, 1h Step 5: Characterize\n& Incorporate into Gel Step 5: Characterize & Incorporate into Gel Step 4: Sonicate\nSuspension->Step 5: Characterize\n& Incorporate into Gel Materials4 Probe Sonicator, 15-20 min Materials5 Particle Size, PDI, Zeta Potential, EE% Incorporate into Carbopol 934 Gel

Diagram 1: Workflow for preparing MCNR-loaded transethosomes via thin-film hydration.


Characterization Protocols and Specifications

Protocol 1: Determination of Entrapment Efficiency (EE%)

  • Principle: Separation of unentrapped drug from transethosomal vesicles followed by quantitative analysis.
  • Procedure:
    • Subject the transethosomal suspension to ultracentrifugation at 12,000 rpm for 30 minutes at 4°C [2].
    • Collect the supernatant containing the unentrapped drug.
    • Dilute the supernatant appropriately and analyze the drug concentration using a validated UV-Vis spectrophotometer or HPLC method at λ_max of MCNR.
    • Calculate EE% using the formula:
      • EE% = (Total Drug Added - Amount of Unentrapped Drug) / Total Drug Added × 100 [2].
  • Acceptance Criteria: An optimized formulation should achieve EE% >85% [2].

Protocol 2: Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Principle: Dynamic Light Scattering (DLS) for size/PDI and Laser Doppler Velocimetry for zeta potential.
  • Procedure:
    • Dilute the transethosomal suspension appropriately with distilled water to avoid scattering artifacts.
    • Load the sample into the measurement cell of a zetasizer.
    • Measure particle size (Z-average, d.nm), PDI, and zeta potential in triplicate.
  • Acceptance Criteria [2]:
    • Particle Size: 100 - 200 nm (small size is crucial for skin penetration).
    • PDI: <0.3, indicating a narrow, monodisperse size distribution.
    • Zeta Potential: |±20| mV or higher, suggesting good physical stability.

Protocol 3: Morphological Analysis by Scanning Electron Microscopy (SEM)

  • Principle: Direct visualization of vesicle morphology and size.
  • Procedure:
    • Dilute the optimized transethosomal formulation.
    • Place a drop on a clean aluminum stub and allow it to air-dry.
    • Coat the sample with a thin layer of gold under vacuum.
    • Observe the sample under SEM at an appropriate accelerating voltage. The vesicles should appear spherical and smooth-surfaced [2].

The target specifications for a successfully optimized formulation are consolidated below.

Table 2: Target Specifications for Optimized MCNR-Transethosomes

| Parameter | Target Value | Analytical Technique | Significance | | :--- | :--- | :--- | :--- | | Entrapment Efficiency (EE%) | >85% (e.g., 89.93 ± 1.32%) | Ultracentrifugation / Spectrophotometry | High drug loading, cost-effectiveness. | | Particle Size | 100 - 200 nm (e.g., 139.3 ± 1.14 nm) | Dynamic Light Scattering (DLS) | Ensures deep skin penetration and nanosized effects. | | Polydispersity Index (PDI) | <0.3 (e.g., 0.188 ± 0.05) | Dynamic Light Scattering (DLS) | Indicates a homogeneous, uniform suspension. | | Zeta Potential | |±20| mV | Laser Doppler Velocimetry | Predicts colloidal stability; high value prevents aggregation. | | Surface Morphology | Spherical, smooth, and intact | Scanning Electron Microscopy (SEM) | Confirms the formation of desired vesicular structure. |


Incorporation into a Gel Base and Efficacy Evaluation

Protocol 4: Preparation of Transethosomal Gel (MNTG)

  • Procedure:
    • Disperse 0.5 - 1.5% w/w of Carbopol 934 in purified water with continuous stirring at 500-800 rpm.
    • Allow the polymer to swell fully for 1-2 hours.
    • Neutralize the dispersion to pH ~6.8 using triethanolamine to form a clear, viscous gel.
    • Slowly incorporate the optimized transethosomal suspension into the Carbopol gel base with gentle mixing to avoid disrupting the vesicles [2].

Protocol 5: In Vitro Antifungal Activity Assay

  • Principle: Measuring the zone of inhibition to compare the efficacy of the novel formulation against conventional ones.
  • Procedure (Cup Plate Method):
    • Inoculate a standardized spore suspension of Candida albicans (ATCC 10231) uniformly onto solidified agar plates.
    • Create equidistant wells in the agar.
    • Fill the wells with a fixed volume of the test samples: MNTG, plain MCNR gel (MNPG), and a marketed cream (e.g., Daktarin 2%).
    • Incubate the plates at 32°C for 24-48 hours.
    • Measure the diameter of the zone of inhibition (ZOI) around each well.
  • Expected Outcome: MNTG should demonstrate a significantly larger ZOI than MNPG and the marketed cream, confirming enhanced antifungal activity due to better drug availability [2].

Protocol 6: Skin Irritation Test (In Vivo)

  • Principle: To ensure the safety and tolerability of the developed formulation for topical application.
  • Procedure (On Wistar Albino Rats):
    • Obtain ethical committee approval. Depilate the dorsal skin of healthy rats.
    • Divide rats into groups: Group I (Untreated), Group II (Standard irritant), Group III (Plain MCNR gel), Group IV (Marketed cream), Group V (MNTG).
    • Apply formulations uniformly to the skin under a semi-occlusive patch for 24 hours.
    • Observe the skin for erythema (redness) and edema (swelling) at 24 and 48 hours, and score them on a standard scale (e.g., 0-4) [1].
  • Expected Outcome: MNTG should show significantly lower irritation scores (e.g., 0.6) compared to plain gel (e.g., 2.9), as the nanovesicles reduce direct drug-skin contact [1].

The following diagram illustrates the key pathways through which transethosomes enhance topical delivery and efficacy.

cluster0 Mechanisms of Action cluster1 Therapeutic Outcomes Start MCNR-Loaded Transethosome Mechanism1 Enhanced Skin Penetration Start->Mechanism1 Mechanism2 Improved Antifungal Efficacy Start->Mechanism2 Mechanism3 Reduced Skin Irritation Start->Mechanism3 A Ethanol fluidizes stratum corneum lipids B Edge activator creates ultra-deformable membrane C Nanosized vesicles penetrate skin intact D Inhibition of ergosterol synthesis E Inhibition of peroxidase enzyme F Larger zone of inhibition against C. albicans G Reduced direct contact of drug with skin H Minimal erythema and edema

Diagram 2: Mechanism of action and outcomes of MCNR-loaded transethosomes.


Conclusion and Future Perspectives

The optimization of a this compound-loaded transethosomal suspension and its subsequent incorporation into a gel base presents a highly promising strategy for overcoming the drug's inherent limitations. The protocol outlined herein reliably produces nanovesicles with high drug loading, optimal size, and stability, which translate to superior skin permeation, potentiated antifungal activity, and an improved safety profile in preclinical models [1] [2].

For successful technology translation, future work should focus on:

  • Scale-up and GMP Manufacturing: Adapting the thin-film hydration method for larger batches.
  • Advanced Characterization: Performing in vivo pharmacokinetic and biodistribution studies in higher animal models.
  • Stability Studies: Conducting long-term (e.g., 3-6 months) stability studies under controlled conditions (e.g., 4°C, 25°C/60% RH) to establish a shelf-life, following ICH guidelines [3].
  • Clinical Validation: Designing and executing clinical trials to unequivocally demonstrate the formulation's safety and efficacy in human patients.

References

Application Notes and Protocols: Preparation of Miconazole Nitrate Solid Lipid Nanoparticles via Melt-Homogenization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Solid lipid nanoparticles (SLNs) represent a leading colloidal drug delivery system, particularly advantageous for topical delivery of antifungal agents like miconazole nitrate (MN). This imidazole derivative suffers from poor aqueous solubility, which can limit its therapeutic efficacy against fungal infections such as candidiasis [1] [2]. SLNs encapsulate drugs within a solid lipid matrix at room temperature, combining the benefits of traditional colloidal systems while overcoming their limitations [3] [2]. The melt-homogenization technique, often followed by ultrasonication, is a widely employed, scalable method for SLN production that avoids the use of toxic organic solvents [3] [1] [2]. These protocols detail the formulation, optimization, and characterization of MN-SLNs, with a focus on achieving high drug loading, sustained release, and enhanced skin targeting for improved antifungal therapy.

Formulation Components and Materials

The table below summarizes the typical components used in the preparation of MN-SLNs via melt-homogenization.

Table 1: Typical Formulation Components for MN-SLNs

Component Category Specific Materials Common Concentrations Function/Purpose
Active Ingredient This compound 1 - 1.5% (w/w) Broad-spectrum antifungal drug [3] [1]
Solid Lipids Compritol 888 ATO (Glyceryl Behenate), Precirol ATO5 (Glyceryl Distearate), Glyceryl Monostearate (GMS), Stearic Acid, Gelucire series 3 - 5% (w/w) Forms the solid core matrix for drug encapsulation [3] [1] [2]
Surfactants & Stabilizers Tween 80 (Polysorbate 80), Tween 20, Poloxamer 188, Cremophor RH40, Lecithin, Soy lecithin 1.25 - 2.5% (w/w) Stabilizes the nanoparticle dispersion, reduces particle size [3] [1] [2]
Solubilizers / Additives Propylene Glycol (PG), Transcutol HP, Dicetylphosphate (DCP) 1 - 2% (w/w) Enhances drug solubility in lipid melt; DCP acts as a charge inducer [3] [1]
Aqueous Phase Distilled Water / Purified Water Up to 100% (v/v) Dispersion medium [3]

Detailed Experimental Protocols

Core Preparation Method: Melt-Homogenization and Ultrasonication

The following workflow outlines the key stages of the melt-homogenization process for MN-SLN production.

SLN_Preparation Melt-Homogenization Workflow for SLN Preparation Start Start Preparation Step1 1. Melt Lipid Phase Heat lipid + drug mixture (5-10°C above lipid mp) Start->Step1 Step2 2. Prepare Aqueous Phase Heat surfactant solution (same temperature as lipid phase) Step1->Step2 Step3 3. Form Primary Emulsion Add aqueous to lipid phase under high-speed stirring Step2->Step3 Step4 4. High-Pressure Homogenization Process pre-emulsion (500 bar, 3-5 cycles) Step3->Step4 Step5 5. Ultrasonication (Alternative) Use probe sonicator (70% amplitude, 1-10 min) Step4->Step5 Alternative Path Step6 6. Cool & Recrystallize Cool to room temperature SLNs form via lipid solidification Step4->Step6 Step5->Step6 Step7 7. Collect & Store Store dispersion at 2-8°C Step6->Step7

Materials Setup:

  • Lipid Phase: Compritol 888 ATO (5% w/w) and Glyceryl Monostearate (1.5% w/w) are commonly used as the solid lipid matrix [3].
  • Aqueous Phase: Tween 80 (1.25-2.5% w/w) in distilled water serves as the surfactant system [3].
  • Equipment: Hot plate with magnetic stirrer, high-shear homogenizer (e.g., Ultra-Turrax T25), high-pressure homogenizer (e.g., Nero Soavi S.P.A.), or probe sonicator (e.g., Ultrasonics Sonifier) [3] [4].

Step-by-Step Procedure:

  • Melting the Lipid Phase: Accurately weigh this compound (1% w/w) and the solid lipids. Melt the mixture on a hot plate at approximately 80-85°C, which is 5-10°C above the melting point of the lipids, to form a clear, uniform melt [3] [1].
  • Heating the Aqueous Phase: In a separate vessel, dissolve the surfactant (Tween 80) in the required quantity of distilled water. Heat this aqueous phase to the same temperature as the lipid melt (80±5°C) [3] [4].
  • Forming the Primary Emulsion: Gradually add the hot aqueous phase to the molten lipid phase under continuous high-speed stirring using an Ultra-Turrax homogenizer at 9,000-10,000 rpm for 5-10 minutes. This results in the formation of a coarse hot oil-in-water (O/W) emulsion [3] [1].
  • High-Pressure Homogenization (HPH): Subject the coarse emulsion to high-pressure homogenization. A typical protocol involves processing at a pressure of 500 bar for 3-5 cycles. The hot emulsion is passed through the homogenizer's small orifice under high pressure, which drastically reduces the droplet size to the nanoscale [3].
  • Ultrasonication (Alternative/Complementary Method): Instead of HPH, or sometimes after it, the coarse emulsion can be subjected to probe sonication. A typical protocol involves sonication at 70% amplitude for a duration ranging from 1 to 10 minutes, with the beaker placed in an ice bath to dissipate heat [4] [1].
  • Cooling and Solidification: Allow the resulting nanoemulsion to cool slowly to room temperature (around 25°C) under mild stirring. During this cooling step, the dispersed lipid droplets recrystallize, forming solid lipid nanoparticles [3].
  • Storage: The final MN-SLN dispersion can be stored at 2-8°C for further characterization and use [3].
Critical Process Parameters and Optimization

Optimization is crucial for obtaining SLNs with desired properties. A Design of Experiments (DoE) approach is highly recommended for efficient optimization [4].

Table 2: Key Parameters for Optimization and their Impact on MN-SLN Characteristics

Parameter Impact on SLN Properties Optimal Range / Notes
Homogenization Pressure Higher pressure generally yields smaller particle size. 500 bar is commonly used [3].
Homogenization Cycles Increased cycles reduce polydispersity but may induce lipid degradation. 3-5 cycles are typical [3].
Ultrasonication Time/Amplitude Directly affects particle size and distribution; excessive energy can cause particle aggregation. 1-10 min at 70% amplitude [4].
Lipid-to-Surfactant Ratio Critical for stability; insufficient surfactant leads to particle aggregation. A lower HLB value of the lipid can increase entrapment efficiency [2]. A 1:2 ratio (Lipid:Surfactant) has been used effectively [4].
Surfactant Type and Concentration Impacts particle size, zeta potential, and stability. Polysorbate 80 concentration (e.g., 35-45%) is a key parameter [4]. A combination of surfactants (e.g., Polysorbate 80 and Sorbitan Oleate) can be effective [4].
Cooling Rate Can influence the polymorphic state of the lipid and drug entrapment. Controlled, slow cooling is often employed [3].

Characterization and Analytical Methods

Rigorous characterization is essential to ensure the quality and performance of the prepared MN-SLNs. The following table outlines the standard methods used.

Table 3: Key Characterization Methods for MN-SLNs

Parameter Analytical Technique Typical Results for MN-SLNs

| Particle Size (PS) & Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) e.g., Malvern Zetasizer | PS: 23 nm - 766 nm [3] [1] PDI: <0.35 indicates a narrow distribution [3] [5] | | Zeta Potential (ZP) | Electrophoretic Light Scattering | ZP: ~ -35 mV or higher absolute value indicates good physical stability [4] | | Entrapment Efficiency (EE%) | Ultracentrifugation / Filtration & UV Spectroscopy | EE%: Often >80%, can reach up to 100% [3] [1] | | Drug Loading (DL%) | Calculation from EE% and total solid content | DL%: Reported around 8.88% in some studies [6] | | Surface Morphology | Scanning Electron Microscopy (SEM) | Confirms spherical, smooth-surfaced particles [6] | | Crystalline State & Polymorphism | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | DSC/XRD confirm drug is in amorphous state within lipid matrix [3] [6] | | In Vitro Drug Release | Franz Diffusion Cell | Sustained release profile compared to conventional formulations [3] [1] | | Stability Studies | Monitoring PS, PDI, ZP, EE% over time at 2-8°C & 25°C | Stable for at least 1 month under refrigeration [3] |

Detailed Protocol for Entrapment Efficiency (EE%):

  • Separation: Subject the MN-SLN dispersion to ultracentrifugation at high speed (e.g., 35,000 rpm or ~116,000×g) for 30-60 minutes [3] [1].
  • Quantification: Carefully separate the supernatant, which contains the unentrapped (free) drug. Dissolve the pellet (containing the SLNs) in an organic solvent like chloroform or methanol to liberate the encapsulated drug.
  • Analysis: Determine the concentration of this compound in the supernatant (free drug, F) and in the dissolved pellet (entrapped drug) using a UV-Vis spectrophotometer at its λmax (e.g., 274 nm). A standard curve of MN in the same solvent is required for quantification [1].
  • Calculation: Calculate the Entrapment Efficiency using the formula:
    • EE% = (Amount of entrapped drug / Total amount of drug added) × 100 [3] [1].

Troubleshooting and Best Practices

  • Large Particle Size/High PDI: Ensure both phases are at the same temperature before emulsification. Optimize homogenization/sonication parameters and surfactant concentration. Using a combination of surfactants can be more effective [4] [2].
  • Low Entrapment Efficiency: Select a lipid in which the drug shows high solubility (determined via pre-formulation solubility studies). A more complex lipid structure and lower HLB value can increase EE% [1] [2].
  • Physical Instability (Aggregation): This is often due to insufficient surfactant coverage or a low zeta potential. Ensure the surfactant type and concentration are optimal. The addition of a co-surfactant or charge-inducing agent like Dicetylphosphate can improve stability [1] [2].
  • Drug Expulsion on Storage: This can occur due to lipid polymorphic transitions during storage. Using lipids that form less perfect crystals (like Compritol) or incorporating a small amount of liquid lipid (creating a NLC) can help mitigate this issue [5].

Conclusion

The melt-homogenization method is a robust and scalable technique for producing this compound-loaded SLNs. Successful formulation requires careful selection of lipids and surfactants, precise control of process parameters, and thorough characterization. The resulting MN-SLN systems have been demonstrated to enhance skin targeting, provide sustained release, and improve antifungal efficacy, making them a promising strategy for the topical treatment of fungal infections [3] [2]. By adhering to these detailed protocols and optimization strategies, researchers can consistently develop high-quality MN-SLN formulations for advanced dermatological therapies.

References

Comprehensive Application Notes and Protocols: Miconazole Nitrate Self-Nanoemulsifying Delivery System for Oral Thrush

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Therapeutic Challenge

Oropharyngeal candidiasis (oral thrush) represents a significant clinical challenge, particularly in immunocompromised patients such as those with HIV, undergoing chemotherapy, or receiving head and neck radiation therapy. Studies indicate approximately 9.6% of cancer patients develop oropharyngeal candidiasis, with incidence rising to 22% in those receiving combined chemoradiotherapy [1]. Miconazole nitrate, a BCS Class II antifungal agent, exhibits poor aqueous solubility (0.03 mg/mL), which severely limits its dissolution rate and oral mucosal absorption, resulting in subtherapeutic concentrations at the infection site and reduced clinical efficacy [2]. Conventional topical formulations including oral gels, suspensions, and troches suffer from limited contact time with the oral mucosa, necessitating frequent dosing (3-5 times daily) and demonstrating inadequate penetration into deeper mucosal layers where Candida species may reside [1].

Self-nanoemulsifying drug delivery systems (SNEDDS) represent an advanced lipid-based formulation strategy that addresses these critical limitations. SNEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form oil-in-water nanoemulsions upon mild agitation in aqueous media, such as the oral cavity [3]. For this compound, SNEDDS technology enhances solubilization capacity, promotes mucosal permeability, and when incorporated into a mucoadhesive hydrogel base, extends residence time at the application site, thereby improving therapeutic outcomes for oropharyngeal candidiasis [2]. The following application notes provide detailed protocols for the development, optimization, and evaluation of a this compound-loaded SNEDDS incorporated into a hyaluronic acid-based hydrogel for enhanced treatment of oral thrush.

Formulation Composition & Design Rationale

SNEDDS Component Selection

The development of an effective SNEDDS formulation requires systematic selection of components based on their solubilization capacity for the drug, self-emulsification efficiency, and compatibility with the physiological environment. The optimized composition presented below was developed through mixture design experiments that evaluated the effects of component ratios on critical quality attributes including globule size and antifungal activity [2].

Table 1: Optimized Composition of this compound SNEDDS

Component Function Optimized Percentage Role in Formulation
Clove oil Oil phase 22% Solubilizes miconazole, enhances permeation, inherent antifungal properties
Labrasol Surfactant 67% Self-emulsification, increases membrane fluidity and permeation
Propylene glycol Cosurfactant 10% Prevents droplet coalescence, additional drug solubilization
This compound Drug 50 mg per unit Active pharmaceutical ingredient

The selection of clove oil as the lipid phase is particularly advantageous due to its dual functionality: high solubilization capacity for miconazole (∼45 mg/g) and inherent antifungal properties that synergize with the drug activity. Labrasol (Caprylocaproyl macrogolglycerides) was optimized as the primary surfactant due to its high hydrophilic-lipophilic balance (HLB ∼12) and proven emulsification efficiency in forming nano-sized droplets with mean size of approximately 113 nm. Propylene glycol serves as cosurfactant, further enhancing drug solubility and stabilizing the nanoemulsion interface by reducing interfacial tension [2] [3].

Hyaluronic Acid Hydrogel Matrix

The SNEDDS formulation is subsequently incorporated into a hyaluronic acid-based hydrogel to create a mucoadhesive delivery system. Hyaluronic acid provides excellent mucoadhesive properties, biocompatibility, and capacity for sustained drug release. The hydrogel base is prepared using 2% w/v hyaluronic acid in purified water, with glycerol (5% w/v) as humectant and methylparaben (0.2% w/v) as preservative [2] [4]. The resulting composite system demonstrates pseudoplastic flow with thixotropic behavior, which is ideal for oral application—maintaining stability at rest while spreading easily during application [2].

Experimental Protocols

Preparation of Miconazole-Loaded SNEDDS
3.1.1 Materials
  • This compound (API)
  • Clove oil (oil phase)
  • Labrasol (surfactant)
  • Propylene glycol (cosurfactant)
  • Analytical balance (accuracy ±0.1 mg)
  • Magnetic stirrer with heating
  • Water bath sonicator
3.1.2 Procedure
  • Drug solubility screening: Determine saturation solubility of this compound in individual components (oils, surfactants, cosurfactants) by adding excess drug to 1 g of each component in sealed vials.
  • Equilibration: Vortex the mixtures for 10 minutes and equilibrate in a water bath at 37°C ± 1°C for 72 hours with intermittent shaking.
  • Centrifugation: Centrifuge at 10,000 rpm for 15 minutes to separate undissolved drug.
  • Analysis: Determine drug concentration in supernatant after suitable dilution with methanol using UV spectrophotometry at 272 nm.
  • SNEDDS construction: Based on solubility data, prepare isotropic mixtures of clove oil, Labrasol, and propylene glycol in ratios determined by experimental design.
  • Drug incorporation: Incorporate this compound (50 mg/g) into the optimized SNEDDS mixture with gentle heating (40°C) and stirring until completely dissolved.
  • Storage: Store the resulting miconazole-SNEDDS in sealed amber glass vials at room temperature for further characterization [2].
Incorporation into Hyaluronic Acid Hydrogel
3.2.1 Materials
  • Hyaluronic acid (MW 1-1.5 MDa)
  • Glycerol
  • Methylparaben
  • Miconazole-SNEDDS (prepared as above)
  • Mechanical stirrer
3.2.2 Procedure
  • Hydrogel preparation: Slowly disperse 2 g hyaluronic acid in 100 mL purified water containing 0.2% methylparaben with continuous mechanical stirring at 500 rpm.
  • Hydration: Allow the mixture to hydrate completely for 4-6 hours until a transparent gel forms.
  • Addition: Add 5 mL glycerol as humectant and mix thoroughly.
  • SNEDDS incorporation: Slowly add miconazole-SNEDDS (equivalent to 50 mg/g miconazole) to the hydrogel base with continuous mixing at 400 rpm for 30 minutes to ensure uniform distribution.
  • Degassing: Subject the final hydrogel to vacuum to remove entrapped air bubbles.
  • Packaging: Package in collapsible tubes or amber containers and store at controlled room temperature [2] [4].
Optimization Using Mixture Design

A mixture design approach is recommended for systematic optimization of SNEDDS components. This statistical design evaluates the effects of component ratios on critical quality attributes while maintaining the constraint that the sum of all components equals 100%.

Table 2: Critical Quality Attributes for SNEDDS Optimization

Independent Variables Low Level (%) High Level (%) Dependent Variables Target
Clove oil (X₁) 15 30 Globule size (nm) Minimize
Labrasol (X₂) 60 75 PDI <0.3
Propylene glycol (X₃) 5 15 Inhibition zone (mm) Maximize
Transmittance (%) >95
Self-emulsification time (s) <60
  • Design setup: Create a ternary mixture design with 13-15 experimental runs using statistical software (e.g., Design-Expert, Minitab).
  • Preparation: Prepare SNEDDS formulations according to the component ratios generated by the design.
  • Evaluation: Characterize each formulation for all dependent variables listed in Table 2.
  • Model fitting: Fit response data to a special cubic or quadratic model and generate contour plots for each response.
  • Optimization: Use numerical optimization or overlay plots to identify the optimal component ratio that satisfies all constraints [2].

The following workflow diagram illustrates the comprehensive development and evaluation process for the this compound SNEDDS-loaded hydrogel:

G cluster_1 Component Selection & Solubility Studies cluster_2 Formulation Optimization cluster_3 Hydrogel Incorporation cluster_4 Performance Evaluation Start Formulation Development A1 A1 Start->A1 Solubility Solubility Screening Screening in in Oils Oils , fillcolor= , fillcolor= A2 Surfactant/Cosurfactant Selection A3 Pseudo-Ternary Phase Diagrams A2->A3 B1 B1 A3->B1 Mixture Mixture Experimental Experimental Design Design B2 Prepare Prototype Formulations B3 Characterize Globule Size & PDI B2->B3 C1 C1 B3->C1 Prepare Prepare Hyaluronic Hyaluronic Acid Acid Gel Gel Base Base C2 Incorporate Optimized SNEDDS C3 Characterize Rheological Properties C2->C3 D1 D1 C3->D1 Ex Ex Vivo Vivo Permeation Permeation Studies Studies D2 Antifungal Activity Assessment D3 Stability Testing D2->D3 End Final Optimized Formulation D3->End A1->A2 B1->B2 C1->C2 D1->D2

Characterization & Performance Evaluation Protocols

Physicochemical Characterization
4.1.1 Droplet Size and Zeta Potential
  • Instrument: Malvern Zetasizer Nano ZS or equivalent dynamic light scattering instrument
  • Sample preparation: Dilute 100 μL of SNEDDS in 10 mL purified water with gentle stirring at 37°C
  • Measurement conditions: 25°C, 90° scattering angle, 3 measurements per sample
  • Acceptance criteria: Mean droplet size < 150 nm, PDI < 0.3, zeta potential > |±20| mV for electrostatic stabilization [2]
4.1.2 Rheological Characterization of Hydrogel
  • Instrument: Rotational rheometer with cone-plate geometry (1° cone angle, 40 mm diameter)
  • Temperature control: 25°C ± 0.1°C
  • Protocol:
    • Flow behavior: Apply increasing shear rate from 0.1 to 100 s⁻¹, record viscosity and shear stress
    • Thixotropy: Conduct hysteresis loop testing by increasing then immediately decreasing shear rate
    • Oscillatory analysis: Perform frequency sweep from 0.1 to 100 rad/s at constant strain (1%)
  • Expected profile: Pseudoplastic flow with thixotropic behavior and viscoelastic solid characteristics (G' > G″) [2]
Ex Vivo Permeation Studies
4.2.1 Materials
  • Fresh sheep buccal mucosa (or commercially available porcine buccal tissue)
  • Franz diffusion cells (effective diffusion area 0.64 cm², receptor volume 5 mL)
  • Krebs-Ringer buffer (pH 6.8) as receptor medium
  • HPLC system with UV detection
4.2.2 Procedure
  • Tissue preparation: Excise buccal mucosa, remove connective tissue, and mount between donor and receptor compartments of Franz cells
  • Sample application: Apply 0.5 g of miconazole-SNEDDS hydrogel to donor compartment
  • Conditions: Maintain receptor medium at 37°C ± 0.5°C with continuous magnetic stirring at 400 rpm
  • Sampling: Withdraw 1 mL aliquots from receptor compartment at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 24 h) and replace with fresh pre-warmed buffer
  • Analysis: Quantify miconazole content in samples using validated HPLC method (C18 column, mobile phase methanol:water 70:30, flow rate 1.0 mL/min, detection 272 nm)
  • Data analysis: Calculate cumulative drug permeated per unit area and steady-state flux [2]

Table 3: Expected Permeation Results Based on Optimized Formulation

Formulation Cumulative Drug Permeated at 24h (μg/cm²) Flux (μg/cm²/h) Enhancement Ratio
Miconazole-SNEDDS hydrogel 385.6 ± 24.3 16.32 ± 1.24 1.85
Miconazole-SNEDDS 208.4 ± 18.7 8.82 ± 0.76 1.00
Marketed gel 253.9 ± 21.5 10.74 ± 0.89 1.52
Antifungal Activity Assessment
4.3.1 Agar Well Diffusion Method
  • Inoculum preparation: Adjust Candida albicans (ATCC 10231) suspension to 0.5 McFarland standard (1-5×10⁶ CFU/mL) in sterile saline
  • Plating: Swab inoculum uniformly on Sabouraud Dextrose Agar plates
  • Well creation: Create 6 mm diameter wells in inoculated agar using sterile cork borer
  • Sample application: Add 100 μL of each formulation to respective wells (include marketed miconazole gel as control)
  • Incubation: Incubate plates at 35°C for 24-48 hours
  • Measurement: Measure inhibition zone diameters (including well diameter) using digital calipers [2]
4.3.2 Minimum Inhibitory Concentration (MIC) Determination
  • Broth dilution: Prepare serial two-fold dilutions of formulations in RPMI 1640 medium in 96-well microtiter plates
  • Inoculation: Add standardized Candida suspension (final concentration 0.5-2.5×10³ CFU/mL)
  • Incubation: Incubate at 35°C for 48 hours
  • Endpoint determination: MIC defined as lowest concentration showing no visible growth compared to drug-free control [1]

The following diagram illustrates the key mechanisms through which the SNEDDS-based hydrogel enhances antifungal efficacy:

Stability Assessment & Pharmaceutical Considerations

Stability Testing Protocol
5.1.1 Accelerated Stability Studies
  • Storage conditions: Store final formulation in appropriate containers at:
    • 25°C ± 2°C / 60% ± 5% RH (long-term)
    • 30°C ± 2°C / 65% ± 5% RH (intermediate)
    • 40°C ± 2°C / 75% ± 5% RH (accelerated)
  • Testing timepoints: 0, 1, 3, 6 months (ICH guidelines)
  • Evaluation parameters: Appearance, pH, drug content, globule size, PDI, rheological properties, in vitro drug release [2]
Compatibility with Buccal Administration

The optimized miconazole-SNEDDS hydrogel is designed for once-daily application to the canine fossa (upper gum region), providing sustained drug release over 24 hours. Clinical studies demonstrate that mucoadhesive buccal tablets containing miconazole remain in place for an average of 15 hours after application, with at least 90% of tablets still positioned after 6 hours [1]. Patients should be instructed to:

  • Apply in morning after brushing teeth
  • Place rounded surface against upper gum
  • Apply gentle pressure for 30 seconds to ensure adhesion
  • Avoid chewing gum or disturbing tablet placement
  • Continue treatment for 14 consecutive days [5] [6]

Conclusion

The development of this compound SNEDDS incorporated into a hyaluronic acid-based hydrogel represents a significant advancement in the topical treatment of oropharyngeal candidiasis. Through systematic optimization using mixture design, the formulation achieves enhanced solubilization, mucosal permeability, and extended residence time at the application site. Comprehensive characterization confirms desirable physicochemical properties including nanometer droplet size (113 nm), pseudoplastic rheological behavior, and significantly improved ex vivo permeation (1.85-fold enhancement) and antifungal activity (1.72-fold increase compared to marketed gel) [2]. This protocol provides researchers with a comprehensive framework for developing and evaluating SNEDDS-based antifungal formulations with potential for improved therapeutic outcomes in patients suffering from oral thrush.

References

Technical Support Guide: Enhancing Miconazole Nitrate Skin Permeability and Deposition

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Nano-Carrier Systems for Skin Permeability Enhancement

What are the most effective nano-carrier systems for improving miconazole nitrate skin permeability?

Answer: Based on current research, several advanced nano-carrier systems have demonstrated significant improvements in this compound skin permeability and deposition:

Table: Comparison of Advanced Nano-Carrier Systems for this compound [1] [2] [3]

Nano-Carrier System Key Components Particle Size (nm) Entrapment Efficiency (%) Permeation Enhancement Key Advantages
Transethosomes [1] Lecithin, Oleic acid, Ethanol 139.3 ± 1.14 89.93 ± 1.32 48.76% ex vivo permeation (24h) Combines benefits of ethosomes and transfersomes; ultra-deformable
Nanoemulgel [2] Almond oil, Tween 80, Span 80, Carbopol 940 ~100 nm range Not specified 29.67% cumulative release (6h) vs 23.79% commercial cream Ease of application, improved stability
Invasomes [3] [4] Soy lecithin, Cilantro oil, Propylene glycol 138.4 ± 2.25 85 ± 2.19 88.15% in vitro diffusion; 77.9% ex vivo Terpenes enhance penetration; synergistic antifungal effect
Solid Lipid Nanoparticles (SLNs) [5] [6] Gelucire lipids, GMS, Tween 80 244-766 80-100 Significant skin targeting effect Excellent stability, controlled release, skin targeting
Janus Nanoparticles [7] PLGA, PCL, MCN, Berberine HCl Not specified 90.32% (MCN), 71.13% (BER) 97.52% MCN release over 24h Co-delivery capability; biphasic drug release
What factors should be considered when selecting a lipid for SLN formulations?

Answer: Lipid selection critically influences SLN characteristics and performance [5]:

  • Drug Solubility: Screen multiple lipids to identify those with maximum drug solubility. Gelucire series (39/01, 50/13, 44/14) with GMS as stabilizer showed highest this compound solubility [5]
  • Crystallinity: Lipids with more complex structures tend to produce smaller particles
  • HLB Value: Lower HLB values generally increase entrapment efficiency and drug loading capacity
  • Stability: More complex lipid structures decrease SLN size and may enhance stability

Experimental Protocols & Methodologies

Transethosomes Preparation (Thin Film Hydration Method) [1]

Transethosomes A Dissolve MCNR + Lecithin + OA in Chloroform:Methanol (3:1) B Form Thin Lipid Film using Rotary Evaporator (55°C, 60 rpm) A->B C Remove Solvent Residues Under Vacuum Overnight B->C D Hydrate Film with Ethanol and PBS (pH 5.5) for 1h at Room Temperature C->D E Sonicate for 15-20 min to Reduce Particle Size D->E F Store at 4°C in Sealed Containers E->F

Critical Parameters:

  • Lecithin:Oleic Acid Ratio: Optimize between 75:25 to 95:05 [1]
  • Ethanol Concentration: Test between 20-40% v/v [1]
  • Hydration Volume: Typically 10 mL PBS pH 5.5 [1]
  • Sonication Time: 15-20 minutes for size reduction [1]
Nanoemulgel Preparation (Self-Emulsifying Technique) [2]

Nanoemulsion Phase:

  • Solubility Screening: Determine this compound solubility in various oils (almond, olive, castor, paraffin) and surfactants (Tween 80, Span 80, propylene glycol)
  • Ternary Phase Diagram: Construct using selected oil (almond/olive) and surfactants (Tween 80, Span 80) to identify nanoemulsion region
  • Drug Loading: Dissolve this compound in Tween 80, Span 20, and almond oil mixture
  • Emulsification: Add aqueous phase with gentle vortexing for 1 minute

Gel Phase:

  • Hydrogel Preparation: Disperse Carbopol 940 (0.4-0.8%) in water and homogenize
  • pH Adjustment: Adjust to skin-friendly pH using 2M NaOH
  • Gelation: Stir continuously for 24 hours to complete gelation
  • Incorporation: Blend optimized nanoemulsion into hydrogel at appropriate ratio
Invasomes Preparation (Thin Film Hydration) [3] [4]

Optimization Approach:

  • Experimental Design: Use Central Composite Design with soy lecithin and cilantro oil as independent variables
  • Critical Variables: Soy lecithin (104 mg optimized), cilantro oil (0.8 mL optimized), propylene glycol concentration
  • Characterization: Evaluate for entrapment efficiency (84-90% range) and in vitro drug diffusion (57-86% range)

Troubleshooting Common Formulation Issues

Poor Entrapment Efficiency Problems

Problem: Low drug incorporation in nano-carriers

Solutions: [1] [5]

  • Lipid Composition Adjustment: Increase lipid:drug ratio or modify lipid types
  • Surfactant Optimization: Lower HLB surfactants may improve EE% for lipophilic drugs
  • Process Parameter Control: Ensure appropriate hydration temperature and time
  • Drug-Lipid Compatibility: Prescreen lipids for maximum drug solubility (Gelucire series recommended)
Physical Stability Challenges

Problem: Particle aggregation, drug leakage, or phase separation

Solutions: [1] [5] [6]

  • Storage Conditions: Store at 4°C in well-sealed containers
  • Cryoprotectants: Consider adding cryoprotectants for long-term stability
  • Zeta Potential: Maintain adequate surface charge (>±30 mV for electrostatic stabilization)
  • Stabilizer Concentration: Optimize PVA concentration (0.5-3% w/v) in nanoemulsions
Inconsistent Skin Permeation Results

Problem: Variable permeation profiles between batches

Solutions: [1] [3] [8]

  • Permeation Enhancer Screening: Test terpenes (cilantro oil), ethanol, oleic acid combinations
  • Vesicle Size Control: Aim for <200 nm for deeper skin penetration
  • Skin Barrier Integrity: Ensure consistent skin preparation in ex vivo studies
  • Formulation pH: Maintain optimal pH (5.5-6.8) for skin application

Performance Optimization Strategies

Synergistic Effects for Enhanced Antifungal Activity

Synergy A This compound D Combination Therapy A->D B Cilantro Oil Terpenes B->D C Berberine HCl C->D E Enhanced Antifungal Efficacy D->E F Miconazole Mechanism: Ergosterol Synthesis Inhibition F->E G Cilantro Oil Mechanism: Germ-tube Creation Obstruction G->E H Berberine Mechanism: DNA/Protein Synthesis Interference H->E

Strategy Implementation: [3] [7] [4]

  • Dual-Drug Loading: Utilize Janus nanoparticles for co-delivery of this compound with berberine HCl
  • Essential Oil Incorporation: Incorporate cilantro oil (0.8% v/v) for dual permeation enhancement and antifungal synergy
  • Mechanistic Complementarity: Combine ergosterol synthesis inhibition with germ-tube obstruction
Characterization Techniques and Quality Control

Table: Essential Characterization Methods for this compound Formulations [1] [2] [3]

Parameter Analytical Method Target Specifications Quality Control Purpose
Particle Size & PDI Dynamic Light Scattering <200 nm; PDI <0.3 Ensures skin penetration capability and batch uniformity
Zeta Potential Electrophoretic Mobility >±30 mV for good stability Predicts physical stability and aggregation tendency
Entrapment Efficiency Ultracentrifugation/UV >80% for cost-effectiveness Determines drug loading and formulation efficiency
Surface Morphology Scanning Electron Microscopy Spherical, smooth surface Confirms vesicle structure and identifies deformations
Crystallinity DSC, XRD Amorphous state preferred Ensures enhanced solubility and dissolution
Drug Release Franz Diffusion Cell Sustained release profile Predicts in vivo performance and dosing frequency
Ex Vivo Permeation Franz Diffusion Cell Significant enhancement vs control Validates skin penetration enhancement
Antifungal Activity Agar Well Diffusion Larger inhibition zone vs control Confirms therapeutic efficacy retention/enhancement

Advanced Experimental Design Considerations

Formulation Optimization Strategies

Central Composite Design Application: [3] [4]

  • Independent Variables: Soy lecithin concentration (X₁), Cilantro oil volume (X₂)
  • Dependent Responses: Entrapment efficiency (Y₁), In vitro drug diffusion (Y₂)
  • Statistical Analysis: Response surface methodology for optimization
  • Validation: Check predicted vs experimental values for optimized formulation
Ex Vivo Permeation Study Protocol [1] [6]

Standardized Methodology:

  • Skin Model: Human cadaver skin or rodent skin models
  • Apparatus: Franz diffusion cells with standard receptor chamber volume
  • Temperature: Maintain at 32±1°C to simulate skin surface temperature
  • Receptor Fluid: PBS pH 7.4 with appropriate solubilizers if needed
  • Sampling Schedule: 1, 2, 4, 6, 8, 12, 24 hours for complete profile
  • Analysis: HPLC for precise quantification of permeated drug
Accelerated Stability Testing [5] [6]

ICH Guidelines Implementation:

  • Storage Conditions: 4°C, 25°C/60% RH, 40°C/75% RH
  • Evaluation Parameters: Appearance, pH, particle size, PDI, zeta potential, entrapment efficiency, drug content
  • Testing Intervals: 0, 1, 3, 6 months for comprehensive stability profile

References

stability indicating methods for miconazole nitrate degradation products

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Stability-Indicating Methods (SIM)

A Stability-Indicating Method (SIM) is a validated analytical procedure that accurately and precisely measures active ingredients free from interference from process impurities, excipients, and degradation products [1]. The primary goal is to monitor the stability of a drug substance over time, helping to ensure its safety, efficacy, and quality.

The core process for developing an SIM involves three key steps, which are summarized in the diagram below.

SIM_Development Step 1: Stress Testing Step 1: Stress Testing (Forced Degradation) Step 2: Method Development Step 2: Method Development (Separation & Selectivity) Step 1: Stress Testing->Step 2: Method Development Step 3: Method Validation Step 3: Method Validation (Accuracy, Precision, etc.) Step 2: Method Development->Step 3: Method Validation

Forced Degradation Strategies for Miconazole Nitrate

Forced degradation studies help identify likely degradation products and pathways. The general strategy involves exposing the drug substance to various stress conditions.

Recommended Stress Conditions

The table below outlines standard stress conditions to apply. A degradation level of 5-20% is generally targeted to avoid secondary degradation products that are not relevant under normal storage conditions [2] [3].

Stress Condition Recommended Parameters Typical Duration Notes
Acid Hydrolysis 0.1 M HCl, at 40-60°C [2] 1-5 days [2] -
Base Hydrolysis 0.1 M NaOH, at 40-60°C [2] 1-5 days [2] -
Oxidation 3% H₂O₂, at 25-60°C [2] 1-5 days [2] Oxidative tests may be shorter, max 24h [2].
Thermal Degradation Solid: 60-80°C (with/without 75% RH) [2] 1-5 days [2] -
Photolysis Expose to light output per ICH Q1B guidelines [2] 1-5 days [2] -
Experimental Protocol for Forced Degradation

A general protocol for conducting forced degradation studies on a drug substance is as follows [2]:

  • Preparation: Begin with the drug substance at a recommended concentration of 1 mg/mL.
  • Stress Exposure: Expose the drug substance to the conditions listed in the table above. It is practical to use multiple time points (e.g., 24 hours, 3 days, 5 days) to monitor the degradation rate and distinguish primary from secondary degradation products.
  • Termination: After the desired exposure time, neutralize acid/base hydrolysates or dilute oxidative stress samples before analysis.
  • Analysis: Analyze the stressed samples using the developed chromatographic method (e.g., HPLC, GC) to separate and quantify the parent drug and its degradation products.

Reported Analytical Methods for this compound

The following table summarizes specific chromatographic methods from the literature that have been applied to this compound and related compounds.

Analytical Technique Key Parameters Application / Analyte Reference
Gas Chromatography (GC) Capillary column AE.SE-54 (15 m × 0.53 mm). FID detector at 260°C. Nitrogen carrier gas (9 mL/min). Oven temp: 140°C (3 min) → 250°C. Simultaneous determination of this compound and Metronidazole in tablets and ovules. [4]
High-Performance Liquid Chromatography (HPLC) Zorbax C8 column. Mobile phase: Methanol:phosphate buffer pH 2.5 (65:35 v/v). Flow rate: 1.5 mL/min. UV detection. Determination of anti-fungal agents (e.g., clotrimazole, econazole) in the presence of degradation products. [5]
High-Performance Thin-Layer Chromatography (HPTLC) Mobile phase: Hexane:isopropyl alcohol:triethylamine (80:17:3 v/v). Scanning wavelength: 225 nm. Separation and determination of this compound and Econazole Nitrate with their degradation products. [5]

Common Challenges & Considerations

  • Peak Purity Assessment: Using a Diode Array Detector (DAD) is highly advantageous to check peak purity. It collects spectra across the peak, helping to identify if the main peak is co-eluting with a degradation product. Mass Spectrometry (MS) provides even more definitive peak identification [3] [1].
  • Method Validation: Once a specific method is developed, it must be validated. Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and robustness [1].

References

factorial design optimization of miconazole nitrate microemulgel viscosity

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Common Microemulgel Experiments

Here are answers to specific issues you might encounter during formulation development:

FAQ 1: How do specific formulation variables affect the viscosity and drug release of a microemulgel?

A 2^3 full factorial design is highly effective for understanding these relationships. The table below summarizes the quantified effects of three critical factors on your key outcomes, based on a model formulation containing 2% miconazole nitrate [1] [2].

Factor Effect on Viscosity Effect on % Cumulative Drug Release (at 6 hours)
Cinnamon Oil (X1) Not the primary influencer Negative effect (increased concentration decreases release)
HPMC K4M (X2) Strong positive effect (coefficient of +112.88) [2] Negative effect (increased concentration decreases release)
Tween 20 (X3) Negative effect (increased concentration decreases viscosity) Positive effect (increased concentration increases release)

FAQ 2: The microemulsion itself is unstable or has a large droplet size. What is the root cause?

Instability and large droplet size often originate from a suboptimal ratio of surfactant to co-surfactant (Smix) or an improperly selected oil phase. Before gelling, the microemulsion must be thermodynamically stable and optically transparent [3] [4].

  • Critical Step: Construct a pseudo-ternary phase diagram to identify the precise concentration ranges of oil, Smix, and water that form a stable microemulsion [3] [4] [5]. The goal is to find the region with the largest area of microemulsion existence.
  • Component Selection: Begin by testing the solubility of this compound in various oils (e.g., oleic acid, cinnamon oil, isopropyl myristate), surfactants (e.g., Tween 20, Tween 80), and co-surfactants (e.g., PEG 400, ethanol, Transcutol P). The components in which the drug shows the highest solubility are typically the best candidates [3] [4] [6].

FAQ 3: The final microemulgel has poor skin permeation or antifungal efficacy. How can this be improved?

This issue usually indicates that the formulation is not successfully enhancing the drug's delivery to the target site.

  • Validate with Ex Vivo Studies: Compare your optimized microemulgel against a conventional cream or gel. A well-formulated microemulgel should show significantly higher cumulative drug permeation and permeation flux [3].
  • Check In Vitro Activity: Perform in vitro antifungal activity tests (e.g., against Candida albicans). An optimized microemulgel should demonstrate a larger zone of inhibition compared to a conventional product, confirming enhanced efficacy [3] [7].

Experimental Protocols & Key Data

For creating your troubleshooting guides, here are the core methodologies and quantitative outcomes you can reference.

Core Protocol 1: Formulation Optimization using a 2^3 Factorial Design

This is a standard method for systematically understanding the impact of multiple variables [1] [2].

  • Define Factors & Levels: Select three independent variables (e.g., Concentration of Oil, Polymer, Surfactant) and assign a high (+) and low (-) level for each.
  • Prepare Formulations: Formulate eight (2^3) different batches according to the factorial design matrix.
  • Evaluate Responses: For each batch, measure critical quality attributes like viscosity (e.g., using a rotational viscometer) and % cumulative drug release (e.g., using a Franz diffusion cell over 6 hours).
  • Statistical Analysis & Modeling: Input the data into software like Design-Expert. Perform multiple linear regression analysis and ANOVA to generate mathematical models and create 3D response surface plots. This will identify the optimal concentration of each factor [1].

Core Protocol 2: Key Characterization Tests for Quality Control

The table below lists essential tests for any microemulgel formulation, along with expected results from optimized batches.

Test Method & Purpose Exemplary Result from Optimized Formulation
Globule Size Dynamic light scattering; ensures nano-scale dispersion for enhanced penetration. 26 ± 3 µm [1] or 119.6 nm [6]
Ex Vivo Permeation Franz diffusion cell using animal skin; quantifies skin penetration and flux. 87.05 ± 2.42% drug released in 6 hrs; Flux of 1147 µg/cm²/hr [1] [2]
Drug Deposition Amount of drug retained in the skin layers after permeation study; indicates targeting. 52.5% of the applied dose [1]
Antifungal Efficacy Agar diffusion test against C. albicans; confirms biological performance. Zone of inhibition of 40.9 ± 2.3 mm (vs. 25.4 ± 2.7 mm for commercial cream) [7]
Stability Storage at 30 ± 2 °C for 3 months; checks for changes in physical parameters & drug content. No significant change; similarity factor (f2) > 90 [3] [1]

Workflow for Factorial Design Optimization

To visualize the logical flow of the optimization process, the following diagram outlines the key stages:

Start Define Optimization Objective A Identify Critical Factors (e.g., Oil, Polymer, Surfactant) Start->A B Set Factor Levels (High '+' and Low '-') A->B C Construct Factorial Design (2³ = 8 Batches) B->C D Prepare & Evaluate Batches (Measure Viscosity, Drug Release) C->D E Statistical Analysis & Modeling (ANOVA, Response Surface) D->E F Identify Optimal Formulation E->F G Validate Model Prediction (Prepare & Test Checkpoint Batch) F->G

References

enhancing miconazole nitrate encapsulation efficiency in lipid carriers

Author: Smolecule Technical Support Team. Date: February 2026

Key Parameters for Encapsulation Efficiency

The table below summarizes quantitative data from successful formulations to guide your experiments.

Formulation Type Lipid/Polymer System Surfactant/Stabilizer Encapsulation Efficiency (%) Particle Size (nm) Key Factor for High EE
Solid Lipid Nanoparticles (SLNs) [1] [2] Stearic acid Tween 80 ~88.9 ~224 Use of lipids solid at room/body temperature; Melt emulsification method [1].
Nanostructured Lipid Carriers (NLCs) [3] Not specified (Blended lipids) Not specified High (Exact value not stated) <300 (post-homogenization); <250 (in gel after 3 months) Use of a blend of solid and liquid lipids ( nanostructured matrix) [3].
Lipid Nanocapsules (LNCs) [4] Propylene glycol dicaprylocaprate (Labrafac) A mixture of lipophilic & hydrophilic surfactants High (Exact value not stated) Data points for optimization Proper concentration of lipid matrix; Emulsification method [4].
Polymeric Nanocapsules [4] Poly(ε-caprolactone) (PCL) Tween 80 High (Exact value not stated) Data points for optimization Optimal polymer-to-drug ratio (e.g., 1:2 to 1:4); Emulsification/nanoprecipitation [4].
Janus Nanoparticles [5] PLGA and PCL blend Polyvinyl Alcohol (PVA) 90.3 (MCN); 71.1 (BER) Depends on method (O/W-S vs W/O/W) Use of a biphasic system (e.g., W/O/W double emulsion) for separate hydrophilic/hydrophobic drug loading [5].

FAQs and Troubleshooting Guide

Here are answers to common questions and solutions for typical problems encountered during formulation.

Frequently Asked Questions
  • What is the primary cause of low encapsulation efficiency (EE) for miconazole nitrate? The main reason is the drug's lipophilicity and poor aqueous solubility (BCS Class II), which can lead to drug expulsion during the fabrication process if the lipid matrix and conditions are not optimally selected [1] [6] [4].

  • Which lipid carriers typically offer the highest EE for this compound? Based on current research, Solid Lipid Nanoparticles (SLNs) and advanced systems like Janus nanoparticles have demonstrated some of the highest EE values, reaching approximately 89% and over 90%, respectively [1] [5].

  • How can I improve the stability of my lipid nanoparticle formulation? Using a combination of high-pressure homogenization and lyophilization with cryoprotectants like sucrose significantly improves physical stability and prevents particle aggregation during storage [3] [7].

Common Problems and Solutions
  • Problem: Low Encapsulation Efficiency

    • Solution 1: Optimize the lipid-to-drug ratio. A common starting point is a 10% drug load (w/w of solid lipid) [1].
    • Solution 2: Blend polymers. Combining a semi-crystalline polymer like PCL with a less hydrophobic polymer (e.g., PLGA 50:50) can create a more amorphous matrix, enhancing drug encapsulation [7].
    • Solution 3: Ensure the aqueous phase is added to the molten lipid phase during melt emulsification to promote proper nanoparticle formation [1].
  • Problem: Large Particle Size or High Polydispersity Index (PDI)

    • Solution 1: Increase homogenization speed and time. For example, homogenizing at 12,000 rpm for 15 minutes can yield small, uniform particles [5].
    • Solution 2: Optimize surfactant type and concentration. Tween 80 and Polyvinyl Alcohol (PVA) are widely used to stabilize emulsions and control particle growth [1] [5].
    • Solution 3: Sonication of the emulsion in an ice bath is an effective method to reduce droplet size [7].
  • Problem: Drug Crystallization or Expulsion from Carrier

    • Solution: Switch from SLNs to Nanostructured Lipid Carriers (NLCs). By using a blend of solid and liquid lipids, the lipid matrix becomes less ordered, providing more space to accommodate the drug and prevent expulsion [3].

Detailed Experimental Protocols

Here are standardized protocols for two effective methods based on the search results.

Protocol 1: Fabrication of SLNs via Melt Emulsification [1]

This method is valued for not using toxic solvents and producing stable nanoparticles.

A Heat Lipid Phase (Stearic acid + Drug) at 77±3°C C Add Aqueous Phase to Lipid Phase Under Continuous Stirring A->C B Heat Aqueous Phase (Tween 80 + Water) at 77±3°C B->C D Form Primary Emulsion C->D E Pour Emulsion into Cold Water (2-4°C) Stir for 3 hours at 1000 rpm D->E F Centrifuge at 6000 rpm for 5 min E->F G Collect SLN Sediment Dry and Store F->G

Protocol 2: Fabrication of Polymeric & Lipid Nanocapsules via Emulsification/Nanoprecipitation [4]

This versatile method can be adapted for both polymeric and lipid-based systems.

cluster_organic Prepare Organic Phase cluster_aqueous Prepare Aqueous Phase O1 Dissolve Drug & Polymer (e.g., PCL) in Dichloromethane E1 Add Organic Phase to Aqueous Phase Under Vigorous Stirring (1200 rpm) O1->E1 A1 Prepare Surfactant Solution (e.g., Tween 80) A1->E1 E2 Form Nanoemulsion E1->E2 E3 Stir for 2+ hours for Solvent Evaporation E2->E3 E4 Centrifuge to Collect Nanocapsules E3->E4 E5 Wash & Lyophilize for Storage E4->E5

Experimental Design & Optimization Strategy

For a systematic approach, consider using a Box-Behnken Design (BBD) as demonstrated in polymer blend nanoparticle research [7]. This statistical method efficiently models and optimizes multiple factors with a minimal number of experimental runs.

  • Critical Factors to Test:
    • X1: Polymer/Lipid Amount (e.g., 54 - 162 mg)
    • X2: Drug Amount (e.g., 3 - 9 mg)
    • X3: Surfactant Concentration (e.g., 2% - 6% PVA)
  • Responses to Measure: The model can predict the optimal combination of factors to achieve your target for Encapsulation Efficiency (EE), Particle Size (nm), and Zeta Potential (mV) [7].

References

overcoming miconazole nitrate poor aqueous solubility challenges

Author: Smolecule Technical Support Team. Date: February 2026

Miconazole Nitrate Solubility Profile

First, understanding the baseline solubility of your compound is crucial. The table below summarizes the equilibrium solubility of this compound in various pharmaceutically relevant solvents [1] [2].

Solvent / Medium Approximate Solubility Temperature Notes / Context
Water ~0.16 mg/mL (1 in 6250) Not Specified "Very slightly soluble" per USP criteria [3] [1]
Buffer (pH 7.4) ~1.47 x 10-3 mg/mL (3.66 x 10-6 M) 25 °C Simulates blood plasma [2]
Buffer (pH 2.0) ~0.08 mg/mL (1.94 x 10-4 M) 25 °C Simulates gastrointestinal tract [2]
Methanol ~13.3 mg/mL (1 in 75) Not Specified Freely soluble [1]
1-Octanol ~100 mg/mL (0.348 M) 25 °C Simulates lipid membranes [2]

Techniques for Solubility Enhancement: Protocols & Outcomes

Here are several experimentally-proven methods for enhancing the solubility of this compound, which can be formatted into troubleshooting guides.

Binary and Ternary Mixtures

This approach uses polymers to increase solubility through surface modification and improved wettability.

  • Objective: To enhance aqueous solubility for potential oral/mucoadhesive formulations [4].
  • Materials: this compound, polymers like Lactose, Beta-Cyclodextrin (β-CD), and Polyethylene-glycol 6000 (PEG 6000) [4].
  • Method: Binary mixtures are first prepared via solvent deposition, inclusion complexation with β-CD, or solid dispersion with PEG 6000. The most successful binary mixtures are then combined using a kneading method to form a ternary mixture [4].
  • Key Workflow:

G A Select Polymers B Prepare Binary Mixtures A->B C Evaluate Solubility B->C D Form Ternary Mixture C->D Select best-performing binary mixtures E Final Evaluation D->E

  • Results: Binary mixtures increased solubility by up to 72-fold. Ternary mixtures (e.g., with Lactose, PEG 6000, and β-CD) further enhanced solubility by up to 316-fold, releasing over 99% of the drug within 2 hours [4].
Transfersomes for Topical Delivery

This technique uses ultra-flexible lipid vesicles to improve skin penetration for topical applications.

  • Objective: To overcome the skin's stratum corneum barrier and enhance local bioavailability [5].
  • Materials: this compound, soya lecithin (phospholipid), surfactant (e.g., Span 80, Tween 80), chloroform, methanol, phosphate-buffered saline (PBS, pH 7.4) [5].
  • Method:
    • Thin Film Hydration: Dissolve drug, phospholipid, and surfactant in chloroform:methanol (2:1 v/v) mixture.
    • Evaporate the organic solvent using a rotary evaporator to form a thin lipid film.
    • Hydrate the dry film with PBS (pH 7.4) under rotation for 1 hour to form multi-lamellar vesicles.
    • Sonicate the vesicle suspension for 15 minutes to reduce size and form small, unilamellar Transfersomes [5].
  • Results: Formulations achieved high entrapment efficiency (68% to 91%) and small particle sizes (~64 nm to 85 nm). When incorporated into a Carbopol gel, the transfersomal gel showed significantly higher in vitro skin permeation and in vivo antifungal activity compared to a marketed cream [5].
Microemulsion-Based In Situ Gels

This advanced method combines the solubility of microemulsions with the prolonged residence time of thermosensitive gels.

  • Objective: To enhance solubility and vaginal residence time for treating candidiasis [6].
  • Materials: this compound, oils (e.g., Tea Tree Oil, Lavender Oil), surfactants (e.g., Tween 80), co-surfactants (e.g., Propylene Glycol), thermosensitive polymers (Poloxamer 407 and 188), mucoadhesive polymer (e.g., HPMC K4M or Gellan Gum) [6].
  • Method:
    • Solubility Study: Determine the drug's solubility in various oils, surfactants, and co-surfactants.
    • Pseudo-ternary Phase Diagram: Construct diagrams to identify the microemulsion region by titrating aqueous phase into mixtures of oil and surfactant/co-surfactant (S~mix~).
    • Microemulsion Formulation: Dissolve the drug in the S~mix~, add the oil, and then add water under continuous stirring.
    • In Situ Gel Incorporation: Incorporate the optimized microemulsion into a cold aqueous solution of Poloxamers and mucoadhesive polymer. It will form a gel at body temperature [6].
  • Results: The microemulsion-based gel (MG1) showed an optimal gelation temperature of 33°C, sustained drug release (98%), significantly improved antifungal activity, and no irritation in vivo [6].

FAQs for Technical Support

Q1: What is the BCS classification of this compound, and why does it matter? this compound is a BCS Class II drug, meaning it has low solubility and high permeability [3] [6]. This is critical for formulators because the dissolution rate in the gastrointestinal fluids—not absorption—is the limiting step for bioavailability. Therefore, enhancing solubility directly improves its in vivo performance [3].

Q2: Our team is considering salt formation. Is this compound already a salt? Yes. The commercial form of Miconazole is a nitrate salt, which is typically developed to improve the properties of the parent compound [2]. Despite being a salt, it remains poorly soluble in water, which is why other advanced techniques are necessary [1] [2].

Q3: We see particle size reduction suggested. Will micronization solve our solubility problem? Micronization can increase the dissolution rate by increasing surface area, but it does not increase the equilibrium solubility of the drug [3]. For a high-dose, poorly soluble drug like this compound, micronization alone may be insufficient. Techniques like nanosuspensions that create a higher surface area-to-volume ratio may be more effective [3] [7].

References

particle size reduction of miconazole nitrate nanocrystals

Author: Smolecule Technical Support Team. Date: February 2026

Key Parameters for Nanocrystal Formulation

The table below summarizes critical data from various studies to help you set up and benchmark your experiments.

Formulation Type Preparation Method Stabilizer Used Resulting Particle Size (nm) Polydispersity Index (PDI) Key Finding
Nanocrystals [1] Precipitation Pluronic F-127 303.4 0.248 High drug content (99.23%) and sustained release over 48 hours.
Solid Lipid Nanoparticles (SLNs) [2] Hot Homogenization/Ultrasonication Cremophor RH40 & Lecinol 23 Not Specified Enhanced oral bioavailability by >2.5-fold.
SLNs for Topical Delivery [3] High-Pressure Homogenization Tween 80 244 - 766 Not Specified Significantly increased drug accumulation in the skin layers (skin targeting).
SLNs for Microneedles [4] Melt Emulsification Tween 80 ~224 ~0.32 Successful incorporation into polymeric microneedles for biofilm treatment.
Clotrimazole Nanocrystals (Reference) [5] Media Milling Polysorbate 80 (Tween 80) 264 0.211 Successful size reduction from >31 μm; 82% drug diffusion in 6h.

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges in nanocrystal development:

  • Q1: How can I achieve a smaller particle size and a narrow distribution (low PDI)?

    • A: The choice and concentration of stabilizer are critical. One study achieved a particle size of 264 nm with a PDI of 0.211 by using 1.5% w/v Polysorbate 80 (Tween 80) in a media milling process [5]. Another study using the precipitation method with Pluronic F-127 also achieved a low PDI of 0.248 [1]. Ensure your homogenization or milling time is sufficient; one protocol specified ultrasonication for 3-7 minutes [2].
  • Q2: My nanocrystals are aggregating during storage. How can I improve stability?

    • A: Stability is a common hurdle. You can:
      • Incorporate into a hydrogel: A nanocrystal-loaded hydrogel using Carbopol 934-P showed consistent particle size and sustained drug release over a 3-month stability study [1].
      • Ensure complete solvent removal: If using a solvent-based method, make sure the solvent is completely evaporated, as residual solvent can destabilize the dispersion [4].
      • Test different stabilizers: The stability of the formulation can be highly dependent on the stabilizer. One study found that a dispersion stabilized with Tween 80 and glyceryl monostearate remained stable for one month [3].
  • Q3: The drug release from my formulation is too low. What can I do?

    • A. Transforming the nanocrystal dispersion into a gel can modulate release. A miconazole nitrate nanoemulgel showed a higher cumulative drug release (29.67% in 6 hours) compared to a commercial cream (23.79%) [6]. Another study on clotrimazole nanocrystal-loaded nanogel demonstrated 82% drug transport across a membrane [5].

Experimental Workflow: Precipitation Method

The following diagram illustrates a typical workflow for producing nanocrystals via the precipitation method, which is commonly used for this compound [1].

G Start Start Preparation Step1 Dissolve drug and polymer in solvent Start->Step1 Step2 Prepare antisolvent phase Step1->Step2 Step3 Add drug solution to antisolvent under continuous stirring Step2->Step3 Step4 Nanocrystal formation via precipitation Step3->Step4 Step5 Characterization (Particle Size, PDI, Zeta Potential) Step4->Step5 Step6 Incorporate into hydrogel Step5->Step6 Step7 Final Formulation Step6->Step7

Protocol Details:

  • Method: Antisolvent Precipitation [1].
  • Stabilizer: Use a non-ionic copolymer surfactant like Pluronic F-127 [1].
  • Process: The drug solution is rapidly added to the antisolvent (water) under continuous stirring. This creates a supersaturated solution, leading to the nucleation and formation of nanocrystals.

Experimental Workflow: Melt Emulsification Method for SLNs

For formulating Solid Lipid Nanoparticles (SLNs) of this compound, the melt emulsification method is widely used [2] [4]. The workflow is as follows:

G Start Start SLN Preparation A Melt lipid phase (e.g., Stearic acid, Precirol ATO5) with drug Start->A B Heat aqueous phase with surfactant (e.g., Tween 80) A->B C Mix phases with high-speed homogenization B->C D Form hot O/W emulsion C->D E Cool emulsion under continuous stirring D->E F Solid Lipid Nanoparticle (SLN) dispersion formed E->F G Centrifuge and collect SLNs F->G H Final SLN Product G->H

Protocol Details:

  • Method: Melt Emulsification [2] [4].
  • Lipid: Use lipids like Stearic acid [4] or Precirol ATO5 [2].
  • Surfactant: Tween 80 is a common and effective choice [3] [4].
  • Process: The drug is dissolved in the molten lipid. This lipid phase is then emulsified within a hot aqueous surfactant solution using a high-speed homogenizer to form a coarse emulsion. This emulsion is then cooled to room temperature with stirring, allowing the lipid to solidify into nanoparticles [2].

References

optimization of miconazole nitrate entrapment efficiency in ethosomes

Author: Smolecule Technical Support Team. Date: February 2026

Key Factors & Optimization Data

The table below summarizes critical factors that influence Miconazole Nitrate (MCNR) entrapment efficiency, based on experimental designs from recent studies.

Factor Impact on Entrapment Efficiency (EE%) Optimal Range / Type Key Findings
Lipid Type & Concentration [1] [2] Positive impact; forms vesicle bilayer. Lecithin: 85-95% of lipid phase [1]; Phospholipon 90G [2] Higher lipid concentration increases the capacity to encapsulate lipophilic drugs [2].
Ethanol Concentration [1] [2] Complex effect; can disrupt bilayer at high concentrations. 20-40% (v/v) [1]; ~30% for high EE [2] A balance is needed; sufficient ethanol increases solubility, but too much can reduce EE by disrupting membrane integrity [1] [2].
Edge Activator (EA) [1] [2] Enhances stability and deformability. Oleic acid or Span 80; ~15% of lipid mass [1] Incorporation of EA like oleic acid creates a more flexible, stable vesicle, supporting high EE [1].
Drug-to-Lipid Ratio Fundamental for high loading. Not explicitly quantified, but a key variable in optimization designs [2] Ensuring a sufficient lipid quantity relative to the drug is critical to achieve high EE [2].

Experimental Protocol: Thin-Film Hydration Method

Here is a detailed methodology for preparing MCNR-loaded ethosomes, adapted from the studies cited [1] [2].

  • Dissolution: In a round-bottom flask, dissolve precisely weighed MCNR, phospholipid (e.g., Lecithin), and an edge activator (e.g., Oleic acid or Span 80) in a mixture of chloroform and methanol (e.g., 3:1 ratio) [1].
  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at a controlled temperature (e.g., 55°C) to form a thin, dry lipid film on the inner wall of the flask [1] [2].
  • Hydration: Hydrate the dry lipid film with an aqueous phase containing a specific concentration of ethanol (e.g., 20-40% v/v in phosphate buffer pH 5.5). Hydrate for 1 hour at room temperature with moderate rotation (e.g., 100 rpm) [1].
  • Size Reduction: Sonicate the resulting vesicle suspension for 15-20 minutes to reduce the particle size and achieve a uniform dispersion [1].
  • Storage: Store the final ethosomal suspension in a well-sealed container at 4°C for further characterization and analysis [1].

Troubleshooting Common Issues

Problem Possible Cause Suggested Solution

| Low Entrapment Efficiency | (1) Drug leaching into ethanol-containing aqueous phase. (2) Insufficient lipid to encapsulate drug. (3) Vesicles are too small, limiting volume. | (1) Optimize ethanol percentage; consider a lower range (e.g., start at 20%) [1]. (2) Increase lipid concentration or adjust drug-to-lipid ratio [2]. (3) Characterize size and consider gentle hydration without extensive sonication. | | Vesicle Aggregation / Instability | (1) Inadequate surface charge (Zeta Potential). (2) High polydispersity index (PDI). | (1) Ensure formulation components provide sufficient negative charge. Lecithin and edge activators like oleic acid can help achieve a zeta potential around -18 to -21 mV for stability [1] [2]. (2) Ensure proper sonication and filtration to achieve a PDI < 0.3, indicating a narrow size distribution [2]. | | Poor Skin Permeation in Testing | (1) Vesicles are too large. (2) Lack of permeation enhancers. | (1) Optimize formulation and sonication to achieve a particle size below 300 nm, ideally around 150-225 nm [3] [1]. (2) The combination of ethanol and edge activators in the formulation itself acts as a potent permeation enhancer [2]. |

Systematic Troubleshooting Workflow

For a logical approach to diagnosing and resolving optimization challenges, follow this decision pathway:

troubleshooting_flow Start Start: Low Entrapment Efficiency Step1 Check Ethanol Concentration Start->Step1 Step2 Evaluate Lipid & Drug Ratio Step1->Step2 Within optimal range? SolA Reduce Ethanol % Step1->SolA Too high Step3 Assess Vesicle Size (PDI) Step2->Step3 Ratio sufficient? SolB Increase Lipid Content Step2->SolB Insufficient Step4 Verify Zeta Potential Step3->Step4 PDI < 0.3? SolC Adjust Sonication Time Step3->SolC PDI too high SolD Reformulate for Charge Step4->SolD ZP too low Goal Stable, High-Efficiency Formulation Step4->Goal ZP ~ -20mV?

The core challenge is balancing the lipid-to-drug ratio with the ethanol concentration. A high lipid content provides more space for the drug, while ethanol, crucial for skin permeation, can compete with the lipophilic drug or disrupt the membrane if its concentration is too high [1] [2]. Systematic optimization using a statistical design (like Central Composite or Box-Behnken) is highly recommended to navigate these interactions effectively [3] [2].

References

stability study of miconazole nitrate under various storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Stability Profiles of Miconazole Nitrate Formulations

The table below summarizes the stability of different this compound formulations under various storage conditions, as reported in recent research.

Formulation Type Storage Conditions Duration Key Stability Findings Citation
Nanocrystal-loaded Hydrogel (PN5) Various conditions (specifics not detailed) 3 months Particle size remained consistent; formulation was stable. [1]
Oral Disintegrating Tablets (F3 Formula) 40°C ± 2°C / 75% ± 5% RH & 50°C ± 2°C / 75% ± 5% RH Not specified Tablets stable with magnesium stearate, Aerosil R972, low urea, and 9% Plasdone XL100. [2] [3]
Microemulsion (with PSM and Ethanol) 30°C ± 2°C 3 months Showed favorable physicochemical stability. [4]
Drug Substance (Forced Degradation) Acidic and Basic Hydrolysis 1-4 hours Susceptible to degradation; stable under neutral conditions. [5]

Detailed Experimental Protocols

Here are the methodologies used in the cited studies to evaluate this compound stability, which you can adapt for your experiments.

Stability Study Protocol for Solid Dosage Forms & Nano-formulations

This general protocol is based on the approaches used for oral disintegrating tablets and nanocrystal-loaded hydrogels [1] [2] [3].

  • Storage Conditions: Place the formulation samples in stability chambers under accelerated conditions (e.g., 40°C ± 2°C / 75% ± 5% RH and 50°C ± 2°C / 75% ± 5% RH). Testing under multiple stress conditions helps predict shelf life.
  • Evaluation Time Points: Analyze the samples at predetermined intervals, such as after 1, 2, and 3 months.
  • Key Parameters to Assess:
    • Physical Properties: Particle size, Polydispersity Index (PDI), and Zeta Potential (for nano-formulations) [1].
    • Tablet Properties: Hardness, friability, disintegration time, and drug content uniformity [2] [3].
    • Chemical Stability: Percent of drug content and the formation of degradation products using a validated HPLC method [2] [5] [3].
Forced Degradation Study Protocol

This method identifies how the drug substance breaks down under stress conditions, helping to develop stability-indicating analytical methods [5].

  • Sample Preparation: Prepare a solution of this compound (e.g., 1000 µg/mL) in the following media:
    • Acidic Hydrolysis: 1N Hydrochloric Acid (HCl)
    • Basic Hydrolysis: 1N Sodium Hydroxide (NaOH)
    • Neutral Hydrolysis: Distilled Water
  • Stress Conditions: Perform hydrolysis in the dark to avoid photolytic interference. Reflux the solutions at 80°C for 1 hour or keep them at room temperature for 4 hours [5].
  • Analysis: After neutralizing the solutions, analyze them using HPLC coupled with a PDA detector or LC-MS/MS to separate, identify, and characterize the degradation products [5].

Frequently Asked Questions & Troubleshooting

Formulation and Stability

Q1: What are the critical excipients for developing a stable oral formulation of this compound?

  • A: Research indicates that a combination of magnesium stearate as a lubricant, a hydrophobic glidant like Aerosil R972, and a superdisintegrant such as Plasdone XL100 at 9% can contribute to a stable oral disintegrating tablet formula under accelerated storage conditions [2] [3].

Q2: My nanocrystal formulation is aggregating. What could be the cause?

  • A: Aggregation is often related to an insufficient or ineffective stabilizer. The PN5 nanocrystal formulation, which demonstrated good stability over 3 months, used Pluronic F-127 as a non-ionic copolymer surfactant and stabilizer. Ensuring an optimal stabilizer type and concentration during the precipitation process is critical [1].
Analysis and Degradation

Q3: How do I develop a stability-indicating method for this compound?

  • A: A robust method requires demonstrating that it can accurately quantify the drug and detect degradants without interference.
    • Chromatographic Conditions: Use a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with a mobile phase of ammonium acetate buffer (10 mM, pH 4.2) and acetonitrile (43:57, v/v). A flow rate of 0.75 mL/min and a column temperature of 40°C are reported to be effective [5].
    • Forced Degradation: Subject the drug to forced degradation (as described in the protocol above) to generate degradants. A valid method should successfully resolve the drug peak from all degradation product peaks, confirmed by peak purity tests using a PDA detector [5].

Q4: What are the major degradation pathways for this compound?

  • A: this compound is primarily susceptible to acidic and basic hydrolysis. It remains stable under neutral hydrolytic conditions. LC-MS/MS studies have identified up to nine degradation products from hydrolytic stress, and characterization suggests pathways involving the breakdown of the glyceryl linkage and the imidazole ring [5].

Experimental Workflow Diagrams

The following diagrams outline the key experimental processes for stability testing.

stability_study start Start Stability Study store Store Formulations in Stability Chambers start->store cond1 40°C / 75% RH store->cond1 cond2 50°C / 75% RH store->cond2 cond3 Other Conditions store->cond3 analyze Withdraw and Analyze at Time Points cond1->analyze cond2->analyze cond3->analyze params Key Parameters analyze->params p1 Particle Size & PDI params->p1 p2 Drug Content params->p2 p3 Degradation Products params->p3 p4 Tablet Properties (Hardness, Friability) params->p4 assess Assess Data for Significant Changes p1->assess p2->assess p3->assess p4->assess end Report Shelf Life & Storage Conditions assess->end

Diagram 1: Workflow for conducting a formal stability study on this compound formulations.

forced_deg start Start Forced Degradation prep Prepare Drug Solutions in: 1N HCl, 1N NaOH, Water start->prep stress Apply Stress Conditions (Reflux at 80°C for 1h) prep->stress neutral Neutralize Solutions stress->neutral analyze Analyze by HPLC/LC-MS neutral->analyze sep Check Separation of Drug Peak from Degradants analyze->sep validate Method is Stability-Indicating sep->validate Pass fail Poor Separation sep->fail Fail optimize Optimize Chromatographic Conditions fail->optimize Re-analyze optimize->analyze Re-analyze

Diagram 2: Workflow for conducting forced degradation studies to develop a stability-indicating analytical method.

References

comparative clinical evaluation of miconazole nitrate vs econazole nitrate vs nystatin

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy Comparison

Antifungal Agent Indications (Examples) Clinical Efficacy & Key Findings

| Econazole Nitrate [1] [2] | Dermatomycoses (tinea corporis, tinea pedis), Vaginal Candidiasis [3] [2] | • Comparable to miconazole in antifungal action for vaginal candidiasis. [1]~90% clinical cure rate in dermatomycoses, often within 2-6 weeks. [2]~85-90% mycological cure rate in vaginal candidiasis with short (3-day) and long (15-day) regimens. [2] | | Miconazole [1] [4] [3] | Oropharyngeal Candidiasis (thrush), Vaginal Candidiasis, Cutaneous Mycoses [5] [3] | • Comparable to econazole in antifungal action for vaginal candidiasis. [1]Significantly superior to nystatin for oropharyngeal candidiasis in infants (96.9% vs 37.6% cure rate by Day 8). [4] • Rapid symptomatic relief and high yeast eradication rates. [4] | | Nystatin [1] [4] [5] | Oropharyngeal Candidiasis, Cutaneous/Cutaneous Candidiasis [5] [6] | • Significantly less effective than econazole for vaginal candidiasis. [1]Significantly less effective than miconazole for oropharyngeal candidiasis in infants. [4] • Often requires longer treatment duration for lower cure rates. [4] [2] |

Experimental Data and Methodologies

The data in the table above is derived from controlled clinical trials. Here are the experimental protocols for the key studies cited.

1. Clinical Trial: Vaginal Candidiasis (2000) [1]

  • Objective: To compare the clinical efficacy of econazole nitrate, miconazole, and nystatin vaginal tablets.
  • Methodology: A controlled, triple-open clinical study.
    • Participants: 75 patients aged 18-45 with mycologically proven vaginal candidiasis.
    • Groups: Patients were randomly assigned to three treatment groups (n=25 per group).
    • Treatment: Each group received one of the three antifungal agents.
    • Assessment: Clinicomycological evaluation was conducted four weeks after treatment.
  • Key Metrics: Clinical cure rate, statistical significance (chi-square test).

2. Clinical Trial: Oropharyngeal Candidiasis in Infants (1997) [4]

  • Objective: To compare the efficacy and safety of miconazole gel versus nystatin suspension.
  • Methodology: A prospective, multicenter, randomized, office-based open trial.
    • Participants: 227 immunocompetent infants with oropharyngeal thrush, later refined to 212 for analysis.
    • Groups: Randomly assigned to receive either miconazole oral gel (25 mg) or nystatin suspension (100,000 IU), both four times daily after meals.
    • Assessment: Patients were evaluated for clinical cure and mycological eradication on Days 5, 8, and 12.
  • Key Metrics: Clinical cure rate, yeast eradication rate, relapse rate, and incidence of side effects.

Mechanisms of Action

Econazole and miconazole are both imidazole derivatives, while nystatin belongs to the polyene class. The diagram below illustrates their distinct mechanisms of action.

antifungal_mechanism Azoles Azoles (Econazole/Miconazole) Ergosterol Ergosterol Synthesis Azoles->Ergosterol Inhibits Polyenes Polyenes (Nystatin) Membrane Cell Membrane Integrity Polyenes->Membrane Binds to Ergosterol Ergosterol->Membrane Depletes Leakage Membrane Leakage Membrane->Leakage Disrupts CellDeath Fungal Cell Death Leakage->CellDeath

The different mechanisms contribute to the varying efficacy profiles observed in clinical trials. Azoles like econazole and miconazole act by inhibiting the synthesis of ergosterol, an essential component of the fungal cell membrane [2]. This leads to a compromised membrane and cell death. In contrast, nystatin binds directly to ergosterol in the membrane, creating pores that cause rapid leakage of cellular contents and cell death [5].

Formulation and Tolerability

  • Formulations: Econazole and miconazole are available in various topical forms (creams, powders, vaginal suppositories) and miconazole also has an oral gel formulation for thrush [3] [2]. Nystatin is commonly formulated as oral suspensions, topical creams, and vaginal tablets [5] [6].
  • Safety and Tolerability: Topical and intravaginal formulations of econazole and miconazole are generally well-tolerated. Local irritation, such as redness or burning, is the most common side effect, occurring in about 1-4% of patients for econazole [2]. Similarly, miconazole gel showed a side effect profile comparable to nystatin suspension in infant thrush treatment [4].

References

greenness assessment of HPLC vs HPTLC methods for miconazole nitrate

Author: Smolecule Technical Support Team. Date: February 2026

Greenness Comparison: HPLC vs. HPTLC for Miconazole Nitrate

The table below summarizes experimental data and greenness scores from studies that developed methods for this compound and related compounds.

Method & Study Focus Key Experimental Conditions Application & Performance Greenness Assessment & Scores

| HPTLC (this compound, Mupirocin, Mometasone Furoate) [1] | Mobile Phase: Ethyl Acetate: Toluene: Methanol (Ratio not fully specified). Stationary Phase: Silica gel 60 F254 plates. Detection: Densitometry at 220 nm. | Successfully quantified all three drugs in a commercial cream. Method validated as per ICH guidelines. | Tools: AGREE, GAPI. Conclusion: Method found to be "sustainable" and effectively applicable [1]. | | HPTLC-Densitometry (Lidocaine HCl & this compound) [2] | Mobile Phase: Ethyl acetate: Methanol: Formic acid (9:1:0.1, by volume). Stationary Phase: Silica gel F254 plates. Detection: 220 nm. | Linear range: 0.3–3.0 µg/band for both drugs. Validated and applied to a pharmaceutical gel. | Tools: NEMI, GAPI, AGREE. Conclusion: The TLC method's greenness profile was assessed and compared favorably [2]. | | RP-HPLC (Lidocaine HCl & this compound) [2] | Mobile Phase: Gradient of Methanol and Phosphate buffer (pH 6.0). Flow Rate: 1.5 mL/min. Column: C18 column. Detection: 210 nm. | Separated and determined the two drugs along with preservatives and an impurity. Linear range: 1.00–100.00 µg/mL for MIC. | Tools: NEMI, GAPI, AGREE. Conclusion: The methods' greenness profiles were assessed using different tools [2]. | | RP-HPLC-UV (Clobetasol Propionate, Chlorocresol & this compound) [3] | Mobile Phase: Phosphate Buffer (pH 4.5): Methanol (25:75 v/v). Flow Rate: 1.0 mL/min. Column: C8 column. Detection: 225 nm. | Simultaneous determination in a cream formulation. Method validated as per ICH guidelines. | Tools: AGREE. Conclusion: The method's "major drawback" noted as the use of methanol, which is hazardous, inflammable, and toxic [3]. |

Detailed Experimental Protocols

Here is a deeper look into the methodologies from the key studies that directly compare both techniques.

  • HPTLC Protocol for this compound, Mupirocin, and Mometasone Furoate [1]

    • Sample Application: Test and standard solutions are applied as bands onto a pre-coated silica gel 60 F254 HPTLC plate.
    • Chromatographic Development: The plate is developed in a twin-trough glass chamber saturated with the vapor of the mobile phase (a mixture of Ethyl Acetate, Toluene, and Methanol) at room temperature.
    • Detection & Quantification: After development, the plate is air-dried. The separated bands are then scanned densitometrically at 220 nm for quantification.
  • Directly Compared HPLC & HPTLC Protocols for Lidocaine and Miconazole [2]

    • HPTLC Method: Used Ethyl acetate: Methanol: Formic acid (9:1:0.1, by volume) as the mobile phase. Separation was achieved on silica gel F254 plates with detection at 220 nm.
    • HPLC Method: Employed a gradient method with Methanol and Phosphate buffer (pH 6.0) as the mobile phase, pumped at a flow rate of 1.5 mL/min through a C18 column. Detection was performed with a UV detector at 210 nm.

Greenness Assessment and Selection Guide

The choice between HPLC and HPTLC involves a trade-off between analytical performance and environmental impact.

  • HPTLC Advantages: It typically consumes significantly less solvent per sample, uses less energy (no high-pressure pumps), and generates less waste, leading to a better greenness score in tools like AGREE and GAPI [1]. It is ideal for high-sample-throughput labs and can analyze multiple samples simultaneously under identical conditions [2] [4].
  • HPLC Advantages: HPLC offers higher peak capacity, better resolution for complex mixtures, superior sensitivity for trace analysis, and is more easily coupled with detection techniques like Mass Spectrometry (MS) [2] [5]. The study in [2] developed an HPLC method specifically to separate this compound and Lidocaine from preservatives and a toxic impurity, a task for which it was uniquely suited.
How to Choose

To make an informed decision, consider your project's specific needs against these criteria:

G Start Method Selection for This compound Analysis A1 Analyze simple mixtures or perform routine QC? Start->A1 B1 Separate complex mixtures (e.g., drugs, preservatives, impurities)? Start->B1 A2 High sample throughput with low cost per analysis? A1->A2 A3 Prioritize minimal solvent use and waste generation? A2->A3 HPTLC Recommended: HPTLC A3->HPTLC B2 Require high sensitivity or MS detection? B1->B2 B3 Need quantitative precision for regulated bioanalysis? B2->B3 HPLC Recommended: HPLC B3->HPLC Evaluate Evaluate Both Methods

References

validation of analytical methods for miconazole nitrate per ICH guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Analytical Methods for Miconazole Nitrate

The table below summarizes two distinct, validated methods for analyzing MN, highlighting different technical approaches.

Method Feature Extractive Spectrophotometric Method [1] Green Chromatographic Methods (TLC & HPLC) [2]
Principle Ion-pair complex formation with Bromocresol Green (BCG) and extraction into chloroform. Separation based on differential partitioning between stationary and mobile phases.
Analytical Technique UV-Vis Spectrophotometry TLC-Densitometry & RP-HPLC
Key Applications Assay of MN in pure form and pharmaceutical formulations (cream, vaginal capsule). Simultaneous determination of MN with Lidocaine HCl, Methyl Paraben, Saccharin Sodium, and Lidocaine impurity.
Validation Parameters Linearity, LOD, LOQ, Precision, Accuracy Selectivity, Linearity, Precision, Accuracy
Linearity Range 1 - 30 µg/mL [1] TLC: 0.3 - 3.0 µg/band for MN; HPLC: 1.00 - 100.00 µg/mL for MN [2]
Detection Wavelength 422 nm [1] 220 nm (TLC) & 210 nm (HPLC) [2]

Detailed Experimental Protocols

Here is a step-by-step breakdown of the methodologies used in the cited research.

Protocol for the Extractive Spectrophotometric Method [1]

This protocol is based on the ion-pair extractive technique.

  • Standard Solution Preparation: Prepare a stock solution of MN at a concentration of 200 µg/mL in ethanol (98%).
  • Reaction Mixture: Pipette 1 mL of the standard MN solution into a 10 mL volumetric flask. Add 6 mL of Bromocresol Green (BCG) solution (200 µg/mL) and 2 mL of potassium hydrogen phthalate buffer (pH 4.0). Dilute to the mark with distilled water and mix well.
  • Extraction: Transfer the mixture to a separatory funnel. Add 10 mL of chloroform and shake vigorously for 2 minutes. Allow the layers to separate completely.
  • Phase Separation: Pass the lower chloroform layer (which contains the yellow-colored ion-pair complex) through anhydrous sodium sulfate to remove any residual water. Collect the extract in a container.
  • Dilution: Dilute the chloroform extract to 10 mL with chloroform.
  • Absorbance Measurement: Measure the absorbance of the resulting solution at a wavelength of 422 nm against a reagent blank prepared in the same manner but without MN.
Protocol for the Green Chromatographic Methods [2]

This study developed two separate methods for a complex mixture.

A. TLC-Densitometric Method 1. Stationary Phase: TLC aluminum plates pre-coated with silica gel GF254. 2. Application: Apply the sample as bands using a TLC autosampler. 3. Mobile Phase: Ethyl acetate : Methanol : Formic acid in the ratio 9:1:0.1 (by volume). 4. Development & Scanning: Develop the plate in a saturated chamber. After development, dry the plate and scan the bands at 220 nm.

B. RP-HPLC Method 1. Stationary Phase: C18 column (e.g., Waters XSelect CSHTM C18, 250 mm × 4.6 mm, 5 µm). 2. Mobile Phase: A gradient mixture of Methanol and Phosphate Buffer (pH 6.0). 3. Flow Rate: 1.5 mL/min. 4. Detection: Use a UV detector set at 210 nm. 5. Injection Volume: 20 µL.

Workflow of Analytical Method Validation

The following diagram illustrates the core process of developing and validating an analytical method, with the two discussed methods serving as specific examples.

Start Define Analytical Method Objective Dev Method Development Start->Dev Val Method Validation Dev->Val Dev_Steps Development Steps• Select technique (e.g., Spectrophotometry, HPLC)• Optimize parameters (pH, solvent, column, mobile phase)• Example: Ion-pair with BCG at pH 4 [1]• Example: HPLC gradient with MeOH/buffer [2] Dev->Dev_Steps App Application to Sample Val->App Val_Params Validation per ICH Guidelines• Linearity (e.g., 1-30 μg/mL [1])• Precision (Repeatability, Intermediate Precision)• Accuracy (Recovery studies)• Specificity/Selectivity• LOD/LOQ Val->Val_Params App_Step Sample Analysis• Prepare pharmaceutical formulation• Apply validated method• Calculate content/dosage App->App_Step

Key Insights for Method Selection

When choosing a method, consider the following aspects derived from the research:

  • For Simplicity and Cost-Effectiveness: The Extractive Spectrophotometric method [1] is a suitable choice for routine quality control of MN in simple formulations where high sensitivity is not the primary requirement and no interfering compounds are present.
  • For Complex Mixtures and Official Compliance: The Chromatographic methods (HPLC/TLC) [2] are essential when analyzing MN in combination with other drugs and preservatives. HPLC is often required for compliance with official pharmacopoeias (like USP or BP) and provides superior specificity and accuracy for complex samples.
  • Emphasis on Green Chemistry: The trend towards Green Analytical Chemistry (GAC) is growing. The methods in the 2023 study [2] were explicitly designed with sustainability in mind, using assessment tools like AGREE to minimize environmental impact. Incorporating green principles is becoming a best practice in modern method development.

References

comparative drug release study of miconazole nitrate microemulgel vs conventional gel

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Performance Comparison

The table below summarizes key experimental findings for advanced miconazole nitrate formulations compared to conventional ones.

Formulation Type Key Composition Drug Release & Permeation Antifungal Activity (Inhibition Zone vs. C. albicans) Key Findings Source
Microemulgel Cinnamon oil, HPMC K4M, Tween 20 87.05% cumulative release in 6 h; 52.5% drug deposition in skin Information not specified Superior drug release & skin deposition vs. conventional forms [1]
Nanoemulgel Almond oil, Carbopol 940 29.67% cumulative release in 6 h 40.9 ± 2.3 mm Superior release & significantly higher antifungal activity vs. commercial cream (25.4 mm) [2]
Microemulsion Oleic acid, PSM, Ethanol 87.6 ± 5.8 μg/cm² cumulative permeation (pig skin) Significant increase (p < 0.05) vs. cream Higher permeation flux & drug deposition than conventional cream [3]
Invasomal Gel Soy lecithin, Cilantro oil Enhanced diffusion & penetration Information not specified Small vesicle size & cilantro oil enhanced topical penetration [4]

Detailed Experimental Data and Protocols

Here is a deeper dive into the methodologies and results from the key studies.

This compound Microemulgel [1]
  • Formulation: A 2% this compound microemulgel was optimized using a full factorial design. The formulation included cinnamon oil as a permeation enhancer, HPMC K4M as a gelling agent, and Tween 20 as a surfactant.
  • Evaluation Protocol:
    • Ex-vivo Drug Permeation: Study performed using Franz diffusion cell, showing 87.05% drug release in 6 hours.
    • Drug Deposition: Found 52.5% of the drug deposited in the upper layer of the skin, indicating potential for localized and sustained action.
    • Stability Study: The formulation showed no significant change in parameters over three months, confirming its physical stability.
This compound Nanoemulgel [2]
  • Formulation: A nanoemulsion was first optimized using almond oil and surfactants (Tween 80, Span 80), then incorporated into a Carbopol 940 gel base.
  • Evaluation Protocol:
    • In-vitro Release: The 0.4% Carbopol nanoemulgel showed a release of 41.8 mg/ml after 2 hours. In a cell diffusion test, it achieved 29.67% cumulative release in 6 hours, outperforming a commercial cream (Daktazol, 23.79%).
    • Antifungal Activity: The nanoemulgel demonstrated a significantly larger inhibition zone (40.9 ± 2.3 mm) against C. albicans compared to the commercial cream (25.4 ± 2.7 mm), proving enhanced efficacy.
This compound Microemulsion [3]
  • Formulation: A microemulsion system was developed using oleic acid (oil), a mixture of polyoxyethylene sorbitan monooleate (PSM, surfactant), and ethanol (cosurfactant).
  • Evaluation Protocol:
    • Ex-vivo Skin Permeation: The optimal microemulsion showed a mean cumulative drug permeation of 87.6 ± 5.8 μg/cm² across pig skin, which was higher than a conventional cream.
    • Antifungal Activity: The microemulsion significantly increased (p < 0.05) the in vitro inhibition of C. albicans compared to the cream.

Workflow for Formulation and Evaluation

The following diagrams outline the general workflow for developing and evaluating these advanced formulations, synthesizing the common protocols from the cited research.

framework A Formulation Development B Pre-formulation Studies A->B C Design of Experiments (DoE) A->C e.g., 2³ Factorial Design [1] D Preparation A->D e.g., Cold Method [5] Spontaneous Emulsification [3] E Physicochemical Characterization B->E C->E D->E F In-vitro & Ex-vivo Evaluation E->F G Biological & Stability Testing E->G

evaluation A Antifungal Assessment B Prepare Culture Plates A->B e.g., Sabouraud Dextrose Agar inoculated with C. albicans [2] [3] C Apply Test Formulations A->C Apply sample of gel, cream, microemulgel [2] D Incubate A->D E Measure Inhibition Zone A->E Compare zone diameters (mm) [2]

Key Mechanisms for Enhanced Performance

The superior performance of microemulgels and related advanced formulations can be attributed to several key mechanisms:

  • Enhanced Solubility: this compound is a poorly water-soluble drug [2] [3]. Microemulsions act as nanocarriers that effectively solubilize the drug in their internal phase, leading to a higher concentration gradient—the driving force for skin permeation [3].
  • Improved Skin Penetration: The small droplet size (often in nanometer range) of microemulsions and the use of permeation enhancers (like cinnamon oil [1] or cilantro oil [4]) disrupt the lipid structure of the stratum corneum, facilitating deeper drug penetration into the skin layers [2] [4].
  • Dual-Release Control: The combination of a nanoemulsion within a gel base (creating a "nanoemulgel" or "microemulgel") provides a dual control mechanism. The nanoemulsion enhances permeability, while the gel matrix offers a sustained release effect, increasing residence time and reducing dosing frequency [2] [6].

How to Proceed with a Direct Comparison

For a definitive comparative guide, you may need to consider generating experimental data. Here is a suggested approach:

  • Formulate Both Systems: Prepare a conventional Carbopol gel and a microemulgel of this compound, ensuring both contain the same concentration of the active drug.
  • Conduct Head-to-Head Tests: Perform in-vitro drug release studies (using Franz diffusion cells) and ex-vivo permeation tests on identical skin models under the same conditions.
  • Compare Efficacy: Evaluate and directly compare the antifungal activity of both formulations against the same strain of C. albicans in a single assay.

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

478.978717 Da

Monoisotopic Mass

476.981667 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

VW4H1CYW1K

Related CAS

22916-47-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 156 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (90.38%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (11.54%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Miconazole Nitrate is the nitrate salt form of miconazole, an antifungal synthetic derivative of imidazole and used in the treatment of candidal skin infections, Miconazole selectively affects the integrity of fungal cell membranes, high in ergosterol content and different in composition from mammalian cells membranes. (NCI04)

MeSH Pharmacological Classification

Antifungal Agents

Pictograms

Irritant

Irritant

Other CAS

22832-87-7

Wikipedia

Miconazole nitrate

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
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2: Fan S, Liu X, Liang Y. Miconazole nitrate vaginal suppository 1,200 mg versus oral fluconazole 150 mg in treating severe vulvovaginal candidiasis. Gynecol Obstet Invest. 2015;80(2):113-8. doi: 10.1159/000371759. Epub 2015 Feb 17. PubMed PMID: 25720546.
3: Pandit J, Garg M, Jain NK. Miconazole nitrate bearing ultraflexible liposomes for the treatment of fungal infection. J Liposome Res. 2014 Jun;24(2):163-9. doi: 10.3109/08982104.2013.871025. Epub 2014 Jan 30. PubMed PMID: 24479833.
4: Blanco D, van Rossem K. A prospective two-year assessment of miconazole resistance in Candida spp. With repeated treatment with 0.25% miconazole nitrate ointment in neonates and infants with moderate to severe diaper dermatitis complicated by cutaneous candidiasis. Pediatr Dermatol. 2013 Nov-Dec;30(6):717-24. doi: 10.1111/pde.12107. Epub 2013 May 16. PubMed PMID: 23675632.
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6: Yan Z, Liu X, Liu Y, Han Y, Lin M, Wang W, Guan X, Zhu S, Zhang H, Wang Q, Chou L, Zhu X, Hua H. The Efficacy and Safety of Miconazole Nitrate Mucoadhesive Tablets versus Itraconazole Capsules in the Treatment of Oral Candidiasis: An Open-Label, Randomized, Multicenter Trial. PLoS One. 2016 Dec 15;11(12):e0167880. doi: 10.1371/journal.pone.0167880. eCollection 2016. PubMed PMID: 27977721; PubMed Central PMCID: PMC5157999.
7: Baert B, Roche N, Burvenich C, De Spiegeleer B. Increase of the transdermal penetration of testosterone by miconazole nitrate. Arch Pharm Res. 2012 Dec;35(12):2163-70. doi: 10.1007/s12272-012-1214-4. Epub 2012 Dec 21. PubMed PMID: 23263811.
8: Yuen CW, Kan CW, Cheuk KL, Cheung HC, Cheng SY, Yip J, Lam PL. Development of miconazole nitrate containing chitosan microcapsules and their anti-Aspergillus niger activity. J Microencapsul. 2012;29(5):505-10. doi: 10.3109/02652048.2011.642017. Epub 2011 Dec 16. PubMed PMID: 22172026.
9: Buechner SA. Multicenter, double-blind, parallel group study investigating the non-inferiority of efficacy and safety of a 2% miconazole nitrate shampoo in comparison with a 2% ketoconazole shampoo in the treatment of seborrhoeic dermatitis of the scalp. J Dermatolog Treat. 2014 Jun;25(3):226-31. doi: 10.3109/09546634.2013.782092. Epub 2013 May 21. PubMed PMID: 23557492.
10: Zheng T, Wang X, Yim M. Miconazole inhibits receptor activator of nuclear factor-κB ligand-mediated osteoclast formation and function. Eur J Pharmacol. 2014 Aug 15;737:185-93. doi: 10.1016/j.ejphar.2014.04.047. Epub 2014 May 16. PubMed PMID: 24842191.
11: Gebremedhin S, Dorocka-Bobkowska B, Prylinski M, Konopka K, Duzgunes N. Miconazole activity against Candida biofilms developed on acrylic discs. J Physiol Pharmacol. 2014 Aug;65(4):593-600. PubMed PMID: 25179092.
12: Rai VK, Yadav NP, Sinha P, Mishra N, Luqman S, Dwivedi H, Kymonil KM, Saraf SA. Development of cellulosic polymer based gel of novel ternary mixture of miconazole nitrate for buccal delivery. Carbohydr Polym. 2014 Mar 15;103:126-33. doi: 10.1016/j.carbpol.2013.12.019. Epub 2013 Dec 14. PubMed PMID: 24528709.
13: Yuen CW, Yip J, Liu L, Cheuk K, Kan CW, Cheung HC, Cheng SY. Chitosan microcapsules loaded with either miconazole nitrate or clotrimazole, prepared via emulsion technique. Carbohydr Polym. 2012 Jul 1;89(3):795-801. doi: 10.1016/j.carbpol.2012.04.013. Epub 2012 Apr 13. PubMed PMID: 24750864.
14: Ahmed TA, El-Say KM, Mahmoud MF, Samy AM, Badawi AA. Miconazole nitrate oral disintegrating tablets: in vivo performance and stability study. AAPS PharmSciTech. 2012 Sep;13(3):760-71. doi: 10.1208/s12249-012-9798-z. Epub 2012 May 15. PubMed PMID: 22585373; PubMed Central PMCID: PMC3429679.
15: Birsan M, Popovici I, Palade L, Cojocaru I. Research studies on the quality of bio-mucoadhesive tablets containing miconazole nitrate. Rev Med Chir Soc Med Nat Iasi. 2013 Jan-Mar;117(1):257-62. PubMed PMID: 24505925.
16: Korany MA, Maher HM, Galal SM, Ragab MA. Development and optimization of a capillary zone electrophoresis technique for simultaneous determination of miconazole nitrate and hydrocortisone acetate in a cream pharmaceutical formulation. J AOAC Int. 2013 Nov-Dec;96(6):1295-301. PubMed PMID: 24645507.
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19: Elmoslemany RM, Abdallah OY, El-Khordagui LK, Khalafallah NM. Propylene glycol liposomes as a topical delivery system for miconazole nitrate: comparison with conventional liposomes. AAPS PharmSciTech. 2012 Jun;13(2):723-31. doi: 10.1208/s12249-012-9783-6. Epub 2012 May 8. PubMed PMID: 22566173; PubMed Central PMCID: PMC3364396.
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